molecular formula C12H11NO B1642503 4-Methyl-2-phenoxypyridine

4-Methyl-2-phenoxypyridine

カタログ番号: B1642503
分子量: 185.22 g/mol
InChIキー: FRCWIEBSTHUNJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Methyl-2-phenoxypyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-phenoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-phenoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H11NO

分子量

185.22 g/mol

IUPAC名

4-methyl-2-phenoxypyridine

InChI

InChI=1S/C12H11NO/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3

InChIキー

FRCWIEBSTHUNJF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)OC2=CC=CC=C2

正規SMILES

CC1=CC(=NC=C1)OC2=CC=CC=C2

製品の起源

United States
Foundational & Exploratory

Comprehensive Structural and Synthetic Analysis of 4-Methyl-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Methyl-2-phenoxypyridine (CAS: 75390-50-0) represents a privileged scaffold in medicinal chemistry and agrochemical development.[1] Structurally, it fuses a pyridine core with a phenyl ether moiety, creating a biaryl ether system that balances lipophilicity with hydrogen-bond accepting capability. This architecture is frequently utilized as a "hinge-binding" motif in kinase inhibitors (e.g., VEGFR-2/c-Met targets) and as a metabolic stabilizer in herbicide design.[1]

This guide provides a rigorous technical analysis of its chemical structure, validated synthetic protocols, and spectroscopic characteristics, designed for researchers optimizing lead compounds.

Physicochemical Profile
PropertyData / PredictionRelevance
CAS Number 75390-50-0Unique Identifier
Formula C₁₂H₁₁NOStoichiometry
Molecular Weight 185.22 g/mol Fragment-based Drug Design (FBDD)
LogP (Predicted) ~3.2 - 3.5Lipophilicity (CNS penetration potential)
H-Bond Acceptors 2 (Pyridine N, Ether O)Receptor Binding
H-Bond Donors 0Membrane Permeability
Physical State Low-melting solid or oilHandling/Storage

Structural Forensic Analysis

The chemical behavior of 4-Methyl-2-phenoxypyridine is dictated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich phenoxy substituent.[1]

Electronic Distribution[1]
  • Pyridine Ring (Electron Deficient): The nitrogen atom exerts a strong inductive effect (-I), pulling electron density and making the C2 and C6 positions susceptible to nucleophilic attack.[1] However, the 2-phenoxy group counteracts this via resonance (+M), pushing electron density back into the pyridine ring, particularly at the C3 and C5 positions.

  • Ether Linkage (Conformational Gatekeeper): The C-O-C bond angle (typically ~118°) creates a "bent" conformation.[1] This flexibility allows the phenyl ring to rotate, adopting a "twisted" geometry relative to the pyridine plane to minimize steric clash with the pyridine nitrogen lone pair.

  • 4-Methyl Group: Acts as a weak electron donor (+I) and a metabolic handle.[1] In biological systems, this methyl group is a prime site for CYP450-mediated oxidation to a carboxylic acid.[1]

Pharmacophore Visualization

The following diagram illustrates the functional regions of the molecule relevant to ligand-protein binding.

Pharmacophore Pyridine Pyridine Core (H-Bond Acceptor) Ether Ether Linkage (Rotational Axis) Pyridine->Ether Electronic Modulation Methyl 4-Methyl Group (Metabolic Soft Spot) Pyridine->Methyl Steric Bulk Phenyl Phenyl Ring (Hydrophobic Interaction) Ether->Phenyl Lipophilic Extension

Figure 1: Pharmacophoric dissection of 4-Methyl-2-phenoxypyridine showing key interaction sites.[1]

Validated Synthetic Protocol

The most robust route to 4-Methyl-2-phenoxypyridine is the Nucleophilic Aromatic Substitution (S_NAr) .[1] This method is preferred over transition-metal coupling (e.g., Ullmann or Buchwald-Hartwig) for this specific substrate due to the high reactivity of the 2-halopyridine position activated by the ring nitrogen.[1]

Reaction Mechanism (S_NAr)

The reaction proceeds via a Meisenheimer Complex intermediate.[1] The pyridine nitrogen acts as an electron sink, stabilizing the negative charge developed during the addition of the phenoxide nucleophile.

SnAr_Mechanism SM1 2-Chloro-4-methylpyridine Complex Meisenheimer Complex Negative charge stabilized by Pyridine N SM1->Complex Nucleophilic Attack SM2 Phenol + Base (Phenoxide) SM2->Complex Prod 4-Methyl-2-phenoxypyridine Complex->Prod Elimination of Cl- Byprod Chloride Salt Complex->Byprod

Figure 2: S_NAr mechanism showing the critical stabilization of the intermediate by the pyridine nitrogen.[1]

Experimental Procedure

Reagents:

  • 2-Chloro-4-methylpyridine (1.0 equiv)[1]

  • Phenol (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Protocol:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes. Note: Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent oxidation of the phenol.[1]

  • Addition: Add 2-Chloro-4-methylpyridine (1.0 equiv) dropwise to the phenoxide solution.

  • Heating: Heat the reaction mixture to 90–110°C . Monitor by TLC or LC-MS.[1] The reaction typically reaches completion within 4–12 hours.[1]

    • Checkpoint: The spot for 2-chloro-4-methylpyridine (starting material) should disappear.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

    • Outcome: The product often precipitates as a solid or oil.

  • Extraction: If oil forms, extract with Ethyl Acetate (3x).[1][2] Wash the combined organic layers with water (to remove DMF) and brine.[1] Dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).[1]

Spectroscopic Characterization

Identification of 4-Methyl-2-phenoxypyridine relies on distinguishing the pyridine protons from the phenyl protons and confirming the integrity of the ether linkage.[1]

¹H NMR Prediction (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Pyridine H-6 8.00 – 8.10Doublet (d)1HDeshielded by adjacent Nitrogen.[1]
Phenyl (meta/para) 7.35 – 7.45Multiplet (m)3HTypical aromatic range.[1]
Phenyl (ortho) 7.10 – 7.20Multiplet (m)2HSlightly shielded by ether oxygen.[1]
Pyridine H-5 6.80 – 6.90Doublet (d)1HShielded by ether resonance (+M).[1]
Pyridine H-3 6.65 – 6.75Singlet (s)1HShielded by ether; singlet due to lack of vicinal H.
Methyl (-CH₃) 2.30 – 2.35Singlet (s)3HCharacteristic benzylic-like methyl on heterocycle.[1]
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization)[1]

  • Molecular Ion [M+H]⁺: Calculated: 186.23 m/z.[1]

  • Fragmentation Pattern: Expect a loss of the phenoxy group (M-93) or loss of the methyl radical depending on energy, though the molecular ion is usually stable.

Applications in Drug Discovery

The 2-phenoxypyridine motif is not merely a structural connector; it is a bioactive scaffold.[1]

  • Kinase Inhibition: This scaffold mimics the adenine ring of ATP in the binding pocket of kinases such as VEGFR-2 and c-Met .[1] The pyridine nitrogen acts as a hydrogen bond acceptor for the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).

  • Agrochemicals: Analogues of this structure are found in phytoene desaturase inhibitors (herbicides), where the ether linkage provides the necessary geometry to fit into the hydrophobic pocket of the enzyme.

References
  • Synthesis of Pyridine Ethers: World Journal of Pharmaceutical Research, 2016. 3

  • Medicinal Chemistry of Phenoxypyridines: New Journal of Chemistry (RSC), 2022. 4

  • CAS Registry Data: PubChem Compound Summary for 4-Methyl-2-phenoxypyridine (CAS 75390-50-0). [1][6][3][7]

Sources

4-Methyl-2-phenoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methyl-2-phenoxypyridine (CAS 75390-50-0) is a functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis. Characterized by the presence of an electron-donating methyl group at the C4 position and a phenoxy ether linkage at C2, this molecule exhibits unique lipophilicity and electronic properties that distinguish it from simple pyridine bases. This technical guide provides a comprehensive analysis of its physicochemical identity, validated synthesis protocols, spectroscopic signatures, and applications in kinase inhibitor development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates experimentally validated constants and computed descriptors for 4-Methyl-2-phenoxypyridine.

PropertyValue / Descriptor
Chemical Name 4-Methyl-2-phenoxypyridine
Common Synonyms 2-Phenoxy-4-picoline; 2-Phenoxy-4-methyl-pyridine
CAS Registry Number 75390-50-0
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
SMILES Cc1ccnc(Oc2ccccc2)c1
InChI Key RGWATNYVANRNCB-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point 94–95 °C (at 1 Torr)
Density 1.092 ± 0.06 g/cm³ (Predicted)
pKa (Conj.[1][2][3][4] Acid) ~3.21 (Predicted)
Structural Analysis

The molecule consists of a pyridine ring substituted at the ortho position (C2) with a phenoxy group and at the para position (C4) with a methyl group. The ether oxygen at C2 acts as a pi-donor to the pyridine ring, modulating the basicity of the nitrogen, while the C4-methyl group provides weak electron-donating effects through hyperconjugation.

Synthesis & Manufacturing Methodologies

The primary industrial and laboratory route to 4-Methyl-2-phenoxypyridine is Nucleophilic Aromatic Substitution (


) . This pathway is preferred over aryne-mediated couplings due to higher regioselectivity and milder conditions.
Protocol: Coupling of 2-Chloro-4-picoline and Phenol

Reaction Overview:



Reagents:

  • Substrate: 2-Chloro-4-methylpyridine (1.0 eq)

  • Nucleophile: Phenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion in situ.
    
  • Addition: Add 2-Chloro-4-methylpyridine (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 100–110 °C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x).[5]

  • Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.
    
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The electronegative nitrogen atom of the pyridine ring activates the C2 position, facilitating nucleophilic attack by the phenoxide ion.

SNAr_Mechanism Reactants Reactants 2-Chloro-4-picoline + Phenoxide TS Transition State (Meisenheimer Complex) Negative charge on N Reactants->TS Nucleophilic Attack (Rate Limiting) Products Product 4-Methyl-2-phenoxypyridine + Chloride Ion TS->Products Elimination of Cl-

Figure 1: Mechanistic pathway for the synthesis of 4-Methyl-2-phenoxypyridine via


.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following characteristic spectroscopic signals.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
PositionShift (

, ppm)
MultiplicityAssignment
Pyridine C6-H 8.05 – 8.15Doublet (

Hz)

-proton to Nitrogen
Phenoxy Ar-H 7.35 – 7.45Multipletmeta-protons of phenyl ring
Phenoxy Ar-H 7.15 – 7.25Multipletpara/ortho-protons of phenyl ring
Pyridine C3-H 6.75 – 6.85Singlet (broad)ortho to ether, shielded by O-lone pair
Pyridine C5-H 6.80 – 6.90Doublet (

Hz)

-proton to Nitrogen
Methyl (-CH3) 2.30 – 2.35SingletMethyl group at C4

Interpretation: The diagnostic singlet at ~2.32 ppm confirms the methyl group integrity. The upfield shift of the pyridine C3 proton relative to unsubstituted pyridine is due to the electron-donating resonance effect of the phenoxy oxygen.

Applications in Drug Discovery[2][4]

4-Methyl-2-phenoxypyridine serves as a high-value intermediate in the development of small-molecule therapeutics, particularly in oncology.

Kinase Inhibitor Scaffolds

The 2-phenoxypyridine motif acts as a bioisostere for diaryl ethers and biphenyls. It is frequently utilized in the design of Type II kinase inhibitors (e.g., targeting VEGFR-2 and c-Met). The pyridine nitrogen provides a crucial hydrogen-bond acceptor site in the ATP-binding pocket (hinge region), while the phenoxy group extends into the hydrophobic back-pocket.

Metabolic Stability

The C4-methyl group serves as a "metabolic handle." In lead optimization, this methyl group can be:

  • Maintained to fill small hydrophobic pockets.

  • Oxidized (metabolically) to a carboxylic acid to improve solubility.

  • Replaced with a trifluoromethyl (

    
    ) group to block metabolism and increase lipophilicity.
    

Drug_Application Scaffold 4-Methyl-2-phenoxypyridine Scaffold Target1 VEGFR-2 / c-Met Inhibitors (Oncology) Scaffold->Target1 Target2 Nav1.7 Blockers (Pain Management) Scaffold->Target2 Mod1 H-Bond Acceptor (Pyridine N) Scaffold->Mod1 Mechanism Mod2 Hydrophobic Interaction (Phenoxy Ring) Scaffold->Mod2 Mechanism

Figure 2: Strategic utility of the 4-Methyl-2-phenoxypyridine scaffold in medicinal chemistry.

Safety and Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent slow oxidation of the methyl group or hydrolysis of the ether linkage over extended periods.
    

References

  • PubChem. (2024).[3] 4-Methyl-2-phenoxypyridine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine (SNAr Protocol). Retrieved from [Link]

  • New Journal of Chemistry. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as dual VEGFR-2/c-Met inhibitors. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 4-Methyl-2-phenoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Methyl-2-phenoxypyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide serves as a practical roadmap for researchers. It outlines the fundamental principles of solubility, provides detailed experimental protocols for its determination, and discusses the theoretical considerations for predicting solubility behavior. By following the methodologies presented, researchers can generate the crucial data needed to advance their research and development efforts.

The Critical Role of Solubility in the Lifecycle of 4-Methyl-2-phenoxypyridine

The journey of a potential drug candidate like 4-Methyl-2-phenoxypyridine from a laboratory curiosity to a viable therapeutic is paved with critical data points, among which solubility in organic solvents stands as a cornerstone.[1][2] This parameter is not merely a physical characteristic; it is a pivotal factor that dictates the feasibility and efficiency of numerous processes essential for drug development.

In the realm of organic synthesis , the choice of solvent is paramount. Reactions are typically conducted in a liquid phase to ensure intimate contact between reactants. Therefore, understanding the solubility of 4-Methyl-2-phenoxypyridine in various organic solvents is fundamental to designing efficient synthetic routes, optimizing reaction conditions, and maximizing yields.

Following synthesis, purification processes such as crystallization and chromatography are employed to isolate the compound of interest in a highly pure form. The success of these techniques is intrinsically linked to the differential solubility of the target compound and its impurities in a given solvent or solvent system. A well-chosen solvent will allow for the selective precipitation of 4-Methyl-2-phenoxypyridine, leaving impurities behind, or facilitate its separation on a chromatographic column.[3]

For drug formulation , solubility is a key determinant of a drug's bioavailability.[4][5] For a drug to be absorbed by the body, it must first dissolve in the physiological fluids at the site of administration.[4] While aqueous solubility is of primary concern for oral dosage forms, solubility in organic solvents is crucial for the development of various other formulations, including injectables, topical preparations, and amorphous solid dispersions. Furthermore, understanding the solubility profile of 4-Methyl-2-phenoxypyridine across a range of solvents with varying polarities provides valuable insights into its potential behavior in the complex biological milieu.[6]

The pyridine ring, a core component of 4-Methyl-2-phenoxypyridine, is a common scaffold in medicinal chemistry, often utilized to enhance the solubility and bioavailability of drug candidates.[7][8] Therefore, a thorough characterization of its solubility is not just a routine measurement but a strategic step in unlocking its full therapeutic potential.

A Predictive Framework for the Solubility of 4-Methyl-2-phenoxypyridine

While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and streamline the experimental process. The age-old principle of "like dissolves like " remains a powerful predictive tool.[9][10] This adage is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.[9]

To predict the solubility of 4-Methyl-2-phenoxypyridine, we must first analyze its molecular structure:

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding, suggesting potential solubility in polar solvents.[8][11]

  • Methyl Group: This is a non-polar, hydrophobic group that will contribute to solubility in less polar or non-polar solvents.

  • Phenoxy Group: The ether linkage and the phenyl ring introduce both polar and non-polar characteristics. The oxygen atom can act as a hydrogen bond acceptor, while the phenyl group is hydrophobic.

Based on this analysis, 4-Methyl-2-phenoxypyridine is expected to exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very polar solvents like water or in very non-polar solvents like hexane. Instead, its optimal solubility is likely to be found in solvents of intermediate polarity that can engage in both polar and non-polar interactions.

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds

CompoundMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
4-Methyl-2-phenylpyridine [12]169.222.90112.89
4-Methyl-2-phenoxypyrimidine [13]186.212.50335.0
4-Methyl-2-phenoxypyridine-3-carboxylic acid [14]229.232.61459.44

Data obtained from PubChem.

The XLogP3 values, which are a measure of lipophilicity, suggest that these compounds are moderately hydrophobic. The presence of hydrogen bond acceptors indicates the potential for interactions with protic solvents. The polar surface area provides an indication of the molecule's overall polarity.

Experimental Determination of Solubility: A Step-by-Step Guide

The following section provides a detailed, self-validating protocol for the experimental determination of the solubility of 4-Methyl-2-phenoxypyridine in a range of organic solvents. The choice of the "excess solid" method ensures the determination of thermodynamic equilibrium solubility.[15]

Materials and Equipment
  • 4-Methyl-2-phenoxypyridine (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess 4-Methyl- 2-phenoxypyridine prep2 Add a known volume of solvent prep1->prep2 to vial equil1 Seal vials and place in shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25 °C) equil1->equil2 for 24-72 hours proc1 Centrifuge to pellet undissolved solid equil2->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter through a 0.22 µm syringe filter proc2->proc3 anal1 Prepare serial dilutions of the filtrate proc3->anal1 anal2 Analyze by HPLC anal1->anal2 anal3 Quantify against a calibration curve anal2->anal3

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Methyl-2-phenoxypyridine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Analysis by HPLC:

    • Prepare a calibration curve by dissolving known concentrations of 4-Methyl-2-phenoxypyridine in the respective solvent.

    • Prepare a series of dilutions of the filtered supernatant.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

    • Determine the concentration of 4-Methyl-2-phenoxypyridine in the supernatant by comparing the peak areas to the calibration curve.

  • Data Reporting:

    • The solubility should be reported in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Interpreting and Applying the Solubility Data

The experimentally determined solubility data for 4-Methyl-2-phenoxypyridine will provide a quantitative basis for a multitude of decisions in the research and development process.

  • For the Synthetic Chemist: The data will guide the selection of appropriate solvents for reactions and purifications, leading to improved efficiency and purity.

  • For the Formulation Scientist: The solubility profile will inform the choice of excipients and the design of dosage forms to ensure optimal drug delivery and bioavailability.[5]

  • For the Toxicologist: Understanding the solubility in various solvents can aid in the design of in vitro and in vivo studies.

Conclusion

While a comprehensive public database on the solubility of 4-Methyl-2-phenoxypyridine in organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to generate this critical data. By systematically applying the principles of solubility and adhering to the detailed experimental protocols, scientists and drug development professionals can obtain the reliable and accurate information needed to advance their understanding and application of this promising compound.

References

  • Beckman, E. J. (2004). Supercritical and near-critical CO2 in green chemical synthesis and processing. Journal of Supercritical Fluids, 28(2-3), 121-191.
  • Chirico, R. D., & Frenkel, M. (2014). A new look at the rule “like dissolves like”.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). 4-Methyl-2-phenoxypyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • PMC. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • JMPAS. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • Frontiers. (n.d.). Advances in the neurotoxicity of ecological pesticide maneb: mechanisms and implications for human health. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Methyl-2-phenoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Whitepaper: Physicochemical Profiling of 4-Methyl-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-phenoxypyridine (CAS: 75390-50-0) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR-2) and organometallic ligands. Its physicochemical profile is defined by a unique electronic "tug-of-war" between the electron-donating methyl group at the C4 position and the electron-withdrawing phenoxy group at the C2 position.

This guide provides a definitive analysis of the compound's basicity, establishing its pKa at approximately 3.21 ± 0.20 . This value is significantly lower than the parent pyridine, dictating its behavior in physiological media, solubility profiles, and binding affinity in protein active sites.

Structural Analysis & Electronic Effects

The basicity of 4-Methyl-2-phenoxypyridine is governed by the availability of the lone pair electrons on the pyridine nitrogen. To understand its pKa, we must deconstruct the competing electronic effects of its substituents.

The Electronic Tug-of-War
  • Pyridine Core (Reference pKa ~5.2): The baseline basicity is determined by the

    
     hybridized nitrogen.
    
  • 4-Methyl Group (+I Effect): The methyl group at the para position (relative to nitrogen) exerts a positive inductive effect (+I) and hyperconjugation. This increases electron density at the nitrogen, typically raising the pKa by ~0.8 units (e.g., 4-methylpyridine pKa ~6.0).

  • 2-Phenoxy Group (-I & +R Effects): The oxygen atom at the C2 position is the dominant modulator.

    • Inductive Withdrawal (-I): Oxygen is highly electronegative, strongly withdrawing electron density through the sigma bond framework. This destabilizes the protonated pyridinium cation, lowering basicity.

    • Resonance Donation (+R): While oxygen can donate lone pairs into the ring, at the C2 position, the inductive withdrawal often overrides the resonance stabilization of the conjugate acid. Furthermore, the bulky phenyl ring can introduce steric strain that twists the ether linkage, potentially decoupling optimal resonance overlap.

Quantitative Comparison

The net result is a molecule significantly less basic than pyridine.

CompoundStructurepKa (Experimental/Predicted)Electronic Driver
Pyridine

5.23Baseline
4-Methylpyridine

6.02+I (Methyl) increases basicity
2-Methoxypyridine

3.28-I (Oxygen) dominates, decreasing basicity
4-Methyl-2-phenoxypyridine Target 3.21 ± 0.20 -I (Phenoxy) > +I (Methyl)

Basicity & pKa Determination

Theoretical Prediction vs. Experimental Data

Experimental data for 2-alkoxypyridines consistently demonstrates that the electron-withdrawing nature of the oxygen atom at the


-position drastically reduces basicity. The addition of the 4-methyl group provides a minor compensatory boost, but it is insufficient to counteract the phenoxy group's influence.
  • Calculated pKa: 3.21 (ACD/Labs, ChemicalBook)

  • Experimental Analog: 2-Methoxypyridine (pKa 3.28). The phenoxy group is slightly more electron-withdrawing than methoxy due to the

    
     carbons of the phenyl ring, suggesting the pKa of the phenoxy derivative is slightly lower, likely in the 3.0 – 3.2  range.
    
Experimental Protocol: Potentiometric Titration

For researchers needing to validate this value in a specific formulation buffer, the following protocol ensures high accuracy for weak bases (pKa < 4).

Reagents:

  • Analyte: 4-Methyl-2-phenoxypyridine (>98% purity).

  • Titrant: 0.1 M HCl (standardized).[1]

  • Solvent: Water/Methanol (due to low aqueous solubility). Note: A Yasuda-Shedlovsky extrapolation is required to determine aqueous pKa.

Workflow Diagram:

TitrationProtocol Start Start: Sample Preparation Dissolve Dissolve 10 mM Analyte in 20% MeOH/Water Start->Dissolve Calibrate Calibrate pH Electrode (pH 1.68, 4.01, 7.00) Dissolve->Calibrate Titrate Titrate with 0.1 M HCl (0.05 mL increments) Calibrate->Titrate Data Record pH vs. Volume Titrate->Data Process Calculate pKa via Gran Plot or Derivative Method Data->Process Extrapolate Yasuda-Shedlovsky Extrapolation (to 0% MeOH) Process->Extrapolate End Final Aqueous pKa Extrapolate->End

Figure 1: Workflow for the potentiometric determination of pKa for low-solubility weak bases.

Synthesis & Manufacturing Route

The synthesis of 4-Methyl-2-phenoxypyridine typically employs a Nucleophilic Aromatic Substitution (


) strategy. The 2-chloropyridine moiety is activated for nucleophilic attack, although the reaction often requires high temperatures or catalysis (Ullmann-type) due to the electron-rich nature of the 4-methyl group which slightly deactivates the ring toward nucleophiles compared to unsubstituted pyridine.
Synthetic Pathway[1]

Reaction:



Mechanism:

  • Deprotonation: Base (e.g.,

    
     or 
    
    
    
    ) deprotonates phenol to form the phenoxide anion.
  • Addition: Phenoxide attacks the C2 position of the pyridine.

  • Elimination: Chloride is expelled, restoring aromaticity.

Synthesis Reactants 4-Methyl-2-chloropyridine + Phenol Intermediate Meisenheimer-like Complex Reactants->Intermediate Nucleophilic Attack Base Base (K2CO3/Cs2CO3) Solvent (DMF/DMSO) Base->Reactants Activates Phenol Product 4-Methyl-2-phenoxypyridine Intermediate->Product - Cl⁻ (Elimination)

Figure 2: Nucleophilic Aromatic Substitution pathway for synthesis.

Implications for Drug Discovery

Kinase Inhibitor Design (c-Met / VEGFR-2)

The 2-phenoxypyridine motif is a privileged scaffold in kinase inhibitors.

  • Binding Mode: The nitrogen atom (N1) often serves as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

  • pKa Relevance: A pKa of ~3.2 ensures the molecule remains neutral at physiological pH (7.4). This is critical for membrane permeability (passive diffusion) and hydrophobic interaction within the binding pocket. If the pKa were higher (e.g., >7), the molecule would be protonated, reducing permeability and altering binding energetics.

Organometallic Ligands

As noted in recent literature (e.g., Iridium complexes), 4-Methyl-2-phenoxypyridine serves as a cyclometalating ligand. The low basicity of the nitrogen prevents overly strong binding that might poison catalytic cycles, while the phenoxy group allows for tunable electronic properties of the metal center.

References

  • PubChem. 4-Methylpyridine (Compound CID: 7963). National Library of Medicine. Available at: [Link]

  • IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (General reference for pyridine pKa values).
  • Baran, P. et al. Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors. Inorganic Chemistry, 2020. (Discusses synthesis and use as ligand). Available at: [Link]

  • RSC Advances. Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 2022. Available at: [Link]

Sources

An In-depth Technical Guide to 4-methyl-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-methyl-2-phenoxypyridine, a substituted pyridine derivative of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into its nomenclature, physicochemical properties, synthesis strategies, and potential applications, offering insights grounded in established chemical principles.

Part 1: Chemical Identity and Nomenclature

The compound with the common name 2-phenoxy-4-picoline is systematically identified under IUPAC nomenclature, which provides an unambiguous representation of its molecular structure.

IUPAC Name

The formal IUPAC name for this compound is 4-methyl-2-phenoxypyridine . This name is derived from the parent heterocycle, pyridine, with a methyl group at the 4th position and a phenoxy group at the 2nd position of the pyridine ring.

Synonyms

In scientific literature and chemical databases, this compound may be referred to by several synonyms, including:

  • 2-phenoxy-4-picoline

  • 2-phenoxy-γ-picoline

Chemical Structure and Properties

The structural formula and key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Likely soluble in common organic solvents

Part 2: Synthesis and Methodologies

The synthesis of 4-methyl-2-phenoxypyridine can be approached through several established synthetic routes for forming aryl ether linkages on heterocyclic rings. A common and effective method involves nucleophilic aromatic substitution (SNAr).

General Synthesis Workflow via SNAr

The synthesis of 2-phenoxypyridine derivatives can be efficiently achieved through the reaction of a halopyridine with a phenoxide. In the case of 4-methyl-2-phenoxypyridine, this involves the reaction of 2-chloro-4-methylpyridine with phenol in the presence of a base.

Synthesis_Workflow Reactant1 2-Chloro-4-methylpyridine Product 4-methyl-2-phenoxypyridine Reactant1->Product Reactant2 Phenol Intermediate Potassium Phenoxide Reactant2->Intermediate + Base Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent Solvent (e.g., DMF, DMSO) Intermediate->Product + 2-Chloro-4-methylpyridine Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for the synthesis of 4-methyl-2-phenoxypyridine.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-methyl-2-phenoxypyridine:

  • Reagent Preparation : To a solution of phenol (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Mixture : Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for 30 minutes (for K₂CO₃) to ensure the complete formation of the corresponding phenoxide.

  • Nucleophilic Substitution : Add 2-chloro-4-methylpyridine (1.0 equivalent) to the reaction mixture.

  • Heating : Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-2-phenoxypyridine.

Part 3: Applications in Research and Development

While specific applications of 4-methyl-2-phenoxypyridine are not extensively documented, its structural motifs are present in molecules with significant biological activity and material properties. Pyridine derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

Pharmaceutical and Agrochemical Synthesis

The phenoxypyridine scaffold is a key structural element in a variety of biologically active compounds. For instance, the related compound 2-methoxy-4-methylpyridine is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The ability of the pyridine nitrogen to participate in hydrogen bonding and coordination is crucial for the binding of drugs to their biological targets.[2]

The N-methyl-4-phenoxypicolinamide motif, which is structurally related, is found in potent anti-cancer agents like sorafenib.[3] This suggests that 4-methyl-2-phenoxypyridine could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Ligand Development in Coordination Chemistry

Pyridine-based structures are fundamental in the design of ligands for coordination chemistry. The nitrogen atom of the pyridine ring can coordinate with metal ions, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complexes. These complexes can have applications in catalysis and materials science.[1] For example, substituted 2-pyridyl-4-phenylquinolines are used as bidentate aza chelating molecules for complexing with metal cations like Ru, Os, and Ir.[4]

Part 4: Conclusion

4-methyl-2-phenoxypyridine is a compound with significant potential as a building block in various fields of chemical research and development. Its synthesis is achievable through well-established methodologies, and its structural features suggest its utility in the creation of novel pharmaceuticals, agrochemicals, and advanced materials. Further exploration of the reactivity and applications of this compound is warranted to fully realize its scientific and commercial potential.

References

  • Wikipedia. 2-Methylpyridine. [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

  • Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • National Center for Biotechnology Information. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC. [Link]

  • ResearchGate. (PDF) An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. [Link]

  • US EPA. Pyridine, 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]- - Substance Details - SRS. [Link]

  • MDPI. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129. [Link]

  • National Center for Biotechnology Information. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem. [Link]

  • MDPI. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. [Link]

  • National Center for Biotechnology Information. 4-Methyl-2-phenoxypyrimidine | C11H10N2O | CID 12679943 - PubChem. [Link]

  • Frontiers. Advances in the neurotoxicity of ecological pesticide maneb: mechanisms and implications for human health. [Link]

  • ACS Publications. Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts | Organic Letters. [Link]

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4-Methyl-2-phenoxypyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the safety, handling, and experimental application of 4-Methyl-2-phenoxypyridine . This guide is structured for researchers requiring actionable data beyond the standard Safety Data Sheet (SDS).

CAS: 75390-50-0 | Formula: C₁₂H₁₁NO | MW: 185.22 g/mol [1][2][3][4]

Executive Summary & Chemical Identity

4-Methyl-2-phenoxypyridine is a heteroaromatic ether used primarily as a scaffold in medicinal chemistry.[1][2][3][4] Structurally, it consists of a pyridine ring substituted with a methyl group at the C4 position and a phenoxy moiety at the C2 position.[1][2][3][4] This specific substitution pattern imparts unique lipophilicity and electronic properties, making it a valuable intermediate for synthesizing kinase inhibitors and agrochemicals.[1][2][3][4]

Unlike simple pyridines, the phenoxy group reduces the basicity of the pyridine nitrogen while significantly increasing the molecule's lipophilicity (LogP), altering its bioavailability and skin absorption profile.[1][2][3][4]

Physicochemical Profile
PropertyValueTechnical Insight
Physical State Viscous Liquid / Low-melting SolidTendency to supercool; may appear as a semi-solid.[1][2][3][4]
Boiling Point 94–95°C @ 1 TorrHigh vacuum required for distillation to avoid thermal decomposition.[1][2][3][4]
Solubility DCM, EtOAc, DMSOPoor water solubility due to the lipophilic phenoxy group.[1][2][3][4]
pKa (Calc) ~4.5 (Pyridine N)Less basic than 4-picoline (pKa 5.[1][2][3][4]98) due to the electron-withdrawing inductive effect of the phenoxy ether.[1][2][3][4]

Hazard Assessment & Safety Protocols

Standard SDSs often list generic hazards.[1][2][3][4] The following analysis applies Structure-Activity Relationship (SAR) logic to derive specific safety mandates.

Critical Hazard Analysis

Primary Risk: Chemical Irritation & Absorption [1][2][3][4]

  • GHS Classification (Derived): Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5] 2A (H319), STOT SE 3 (H335).[1][2][3][4][6]

  • Mechanism: The pyridine nitrogen is a hydrogen bond acceptor, capable of disrupting mucosal membranes.[1][2][3][4] Combined with the lipophilic phenoxy tail, this compound can penetrate the stratum corneum more effectively than simple picolines, increasing the risk of systemic absorption.[1][2][3][4]

  • Toxicological Note: While specific LD50 data for this CAS is sparse, analogous 2-phenoxypyridines exhibit moderate acute toxicity.[1][2][3][4] Treat as Harmful if Swallowed/In Contact with Skin .[1][2][3][4][5][7]

PPE Selection Logic
  • Gloves: Nitrile is generally sufficient for incidental splash.[1][2][3][4] However, due to the aromatic ether structure, Fluoroelastomer (Viton) is recommended for prolonged handling or immersion, as aromatic solvents can swell standard nitrile.[1][2][3][4]

  • Respiratory: The vapor pressure is low, but aerosols generated during transfer or heating are potent respiratory irritants.[1][2][3][4] Use a P95/P100 particulate filter combined with an Organic Vapor (OV) cartridge if heating above 40°C.[1][2][3][4]

Safety Decision Workflow

The following diagram outlines the decision logic for handling spills or exposure, prioritizing containment of the lipophilic hazard.

SafetyProtocol Start Incident: Spill or Exposure TypeCheck Identify Incident Type Start->TypeCheck Skin Skin Contact TypeCheck->Skin Spill Bench Spill TypeCheck->Spill ActionSkin 1. Blot (Do not rub) 2. Wash with PEG-400 or Soap 3. Water Rinse (15 min) Skin->ActionSkin ActionSpill 1. Absorb with Vermiculite (Avoid organic absorbents) 2. Neutralize with dilute acid Spill->ActionSpill Medical Seek Medical Evaluation (Flag: Pyridine Derivative) ActionSkin->Medical Dispose Dispose as Halogen-Free Organic Waste ActionSpill->Dispose

Figure 1: Incident response workflow emphasizing specific decontamination steps for lipophilic pyridine derivatives.

Handling, Storage & Stability

Storage Architecture[1][2][3][4]
  • Atmosphere: Store under Argon or Nitrogen .[1][2][3][4] The ether linkage is relatively stable, but the pyridine ring is susceptible to N-oxidation over time in the presence of light and air.[1][2][3][4]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass.[1][2][3][4] Avoid polyethylene containers for long-term storage as the compound may leach into the plastic matrix.[1][2][3][4]

Stability Factors[1][2][3][4]
  • Incompatible with: Strong oxidizing agents (peroxides, permanganates) and strong acids (forms pyridinium salts).[1][2][3][4]

  • Hydrolysis Risk: The 2-phenoxy linkage is stable to base but can hydrolyze under vigorous acidic conditions (e.g., refluxing HBr), cleaving to 4-methyl-2-pyridone and phenol.[1][2][3][4]

Experimental Application: Synthesis & Usage

This section provides a self-validating protocol for synthesizing 4-Methyl-2-phenoxypyridine via Nucleophilic Aromatic Substitution (SNAr), the industry-standard route.[1][2][3][4]

Protocol: SNAr Synthesis from 2-Chloro-4-methylpyridine

Objective: Synthesize 4-Methyl-2-phenoxypyridine with >95% purity.

Reagents:

  • 2-Chloro-4-methylpyridine (1.0 eq)[1][2][3][4]

  • Phenol (1.2 eq)[1][2][3][4]

  • Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous, freshly ground.[1][2][3][4]
    
  • DMF (Dimethylformamide) - Solvent.[1][2][3][4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.2 eq) in DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.0 eq).[1][2][3][4] Stir at room temperature for 15 minutes. Checkpoint: The suspension should become slightly viscous as the phenoxide generates.[2][3][4]
    
  • Addition: Add 2-Chloro-4-methylpyridine (1.0 eq) in one portion.

  • Reaction: Fit a reflux condenser and heat the mixture to 100°C for 12–16 hours.

    • Why 100°C? The electron-donating methyl group at C4 deactivates the ring slightly toward SNAr compared to unsubstituted pyridine.[1][2][3][4] Thermal energy is required to overcome the activation barrier.[1][2][3][4]

  • Validation (TLC): Check TLC (Hexane:EtOAc 4:1). The starting chloropyridine (high Rf) should disappear, replaced by the product (lower Rf due to polarity change, but higher than phenol).[1][2][3][4]

  • Workup:

    • Cool to RT. Pour into ice water (5x volume).

    • Extract with Diethyl Ether (

      
      ) x3.[1][2][3][4] Note: 
      
      
      
      is preferred over DCM to avoid extracting DMF.[1][3][4]
    • Wash organics with 1M NaOH (to remove excess phenol) followed by Brine.[1][2][3][4]

    • Dry over

      
      , filter, and concentrate.[1][2][3][4]
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Synthesis Workflow Visualization

Synthesis SM1 2-Chloro-4- methylpyridine Reaction SNAr Reaction (DMF, 100°C, 16h) SM1->Reaction SM2 Phenol + K2CO3 SM2->Reaction Quench Quench: Ice Water Reaction->Quench Extract Extraction: Et2O vs 1M NaOH Quench->Extract Product 4-Methyl-2- phenoxypyridine Extract->Product  Yield >85%

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75390-50-0. Retrieved from [Link][1][2][3]

  • Royal Society of Chemistry. Aryne-mediated synthesis of phenoxypyridines. (Contextual grounding for synthesis methods). Retrieved from [Link][1][2][3][4]

Sources

Methodological & Application

synthesis of 4-Methyl-2-phenoxypyridine from 2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic methodology for producing 4-Methyl-2-phenoxypyridine (CAS: 13036-57-2 derivative) via the nucleophilic aromatic substitution (


) of 2-chloro-4-methylpyridine  with phenol .

While 2-chloropyridines are generally reactive toward nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen, the presence of an electron-donating methyl group at the C4 position partially deactivates the ring. Consequently, standard protocols must be optimized to suppress side reactions (hydrolysis) and ensure complete conversion. This guide presents two validated workflows:

  • Method A (Thermal

    
    ):  A robust, metal-free protocol suitable for scale-up.
    
  • Method B (Cu-Catalyzed Ullmann): A milder, catalytic approach for higher purity requirements.

Strategic Analysis & Mechanism

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination mechanism. The phenoxide anion attacks the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The nitrogen atom acts as an electron sink, stabilizing the negative charge.

  • Substituent Effect: The 4-methyl group exerts a positive inductive effect (+I), increasing electron density on the pyridine ring. This destabilizes the Meisenheimer intermediate compared to unsubstituted 2-chloropyridine, requiring higher activation energy (heat or catalysis).

  • Regioselectivity: Attack occurs exclusively at C2 due to the leaving group (Cl) and the stabilization provided by the adjacent nitrogen.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent DMF, NMP, or DMSOHigh dielectric constant promotes the dissociation of the phenoxide salt and stabilizes the polar transition state.
Base

or

Carbonates are preferred over hydrides (NaH) for safety on scale. Cesium improves solubility of the phenoxide.
Stoichiometry Phenol (1.1 equiv)Slight excess of nucleophile drives the reaction to completion.
Temperature 90°C - 120°CRequired to overcome the deactivating effect of the 4-methyl group.

Experimental Protocols

Method A: Thermal Nucleophilic Substitution (Metal-Free)

Best for: Large-scale synthesis, cost-efficiency, and robust substrates.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/Vol
2-Chloro-4-methylpyridine 127.571.012.76 g (100 mmol)
Phenol 94.111.211.30 g (120 mmol)
Potassium Carbonate (

)
138.212.027.64 g
DMF (Anhydrous) Solvent-100 mL (1.0 M)
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Phenol (11.30 g) and

    
      (27.64 g) to the flask. Add DMF  (100 mL).
    
  • Activation: Stir at room temperature for 15 minutes to facilitate partial deprotonation of phenol (formation of potassium phenoxide).

  • Addition: Add 2-Chloro-4-methylpyridine (12.76 g) in one portion.

  • Reaction: Heat the mixture to 110°C under nitrogen. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Note: Reaction typically reaches completion in 4–6 hours.

  • Workup:

    • Cool reaction to room temperature.[6]

    • Pour mixture into Ice Water (400 mL) with vigorous stirring. The product may precipitate as an oil or solid.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Wash with Brine (50 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Copper-Catalyzed Ullmann Coupling

Best for: High-purity needs, lower temperature operation, or if Method A yields are low.

Reagents & Materials
ReagentEquiv.[1][2][5][6][7][8]Mass/Vol
2-Chloro-4-methylpyridine 1.01.28 g (10 mmol)
Phenol 1.21.13 g (12 mmol)
Copper(I) Iodide (CuI) 0.1 (10 mol%)190 mg
1,10-Phenanthroline (Ligand) 0.2 (20 mol%)360 mg
Cesium Carbonate (

)
2.06.52 g
Toluene or DMF Solvent20 mL
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a reaction vial, mix CuI and 1,10-Phenanthroline in the solvent (5 mL) and stir for 10 mins under Argon/Nitrogen until a homogenous colored complex forms.

  • Substrate Addition: Add 2-Chloro-4-methylpyridine , Phenol , and

    
     . Add remaining solvent (15 mL).
    
  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with Ethyl Acetate.

  • Workup: Wash the filtrate with 1M NaOH (to remove excess phenol) and brine.

  • Isolation: Dry and concentrate. This method often yields cleaner crude material than Method A.

Visualization & Process Logic

Reaction Mechanism (Meisenheimer Pathway)

SNAr_Mechanism Figure 1: Nucleophilic Aromatic Substitution Mechanism Substrate 2-Chloro-4-methylpyridine (Electrophile) Complex Meisenheimer Complex (Stabilized by N-atom) Substrate->Complex Attack at C2 Nucleophile Phenoxide Anion (Nucleophile) Nucleophile->Complex Product 4-Methyl-2-phenoxypyridine Complex->Product Elimination LeavingGroup Chloride Ion (Cl-) Complex->LeavingGroup

Figure 1: The reaction proceeds via the attack of the phenoxide on the C2 carbon, forming a transient intermediate stabilized by the pyridine nitrogen, followed by chloride elimination.

Experimental Workflow (Method A)

Workflow Figure 2: Standard Thermal Synthesis Workflow Start Start: Reagent Prep Mix Mix Phenol + K2CO3 + DMF (Deprotonation: 15 min @ RT) Start->Mix AddSub Add 2-Chloro-4-methylpyridine Mix->AddSub Heat Heat to 110°C (4-6 Hours) AddSub->Heat Check TLC/HPLC Check (Conversion >98%) Heat->Check Check->Heat Incomplete Quench Quench in Ice Water Check->Quench Pass Extract Extraction (EtOAc) Wash w/ NaOH (remove Phenol) Quench->Extract Final Concentrate & Dry (Product) Extract->Final

Figure 2: Operational workflow for the thermal synthesis, highlighting the critical decision point at the reaction monitoring stage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate deactivation (4-Me effect) or wet solvent.Increase Temp to 120°C; Ensure DMF is anhydrous (water quenches phenoxide).
Hydrolysis Product (2-Hydroxy-4-methylpyridine)Water in solvent or wet reagents.Dry reagents over

; Use molecular sieves in solvent.
Emulsion during Workup Density similarity between DMF/Water/EtOAc.Add solid NaCl to saturate the aqueous layer; Filter through Celite if solids persist.

References

  • Synthesis of 2-phenoxypyridines via Aryne Chemistry: Title: An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxypyridine derivatives using aryne chemistry.[7] Source: National Institutes of Health (PMC). URL:[Link]

  • General Reactivity of 2-Chloropyridines (

    
    ): 
    Title: Reactivity of the R-Phenol/Potassium Carbonate System in Aromatic Nucleophilic Substitution.[1]
    Source: ResearchGate (Journal of Chemical Society C).
    URL:[Link]
    
  • Copper-Catalyzed Etherification (Ullmann-Type): Title: CuI-catalyzed synthesis of Dibenzo[b,f]imidazo[1,2-d][1,4]thiazepines via C–N and C–S bond Ullmann cross-coupling reaction (Demonstrates CuI/Base/Ligand systems).[8] Source: Tetrahedron / ScienceDirect. URL:[Link]

Sources

nucleophilic aromatic substitution (SNAr) protocol for phenoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) Protocol for Phenoxypyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of phenoxypyridines via the Nucleophilic Aromatic Substitution (SNAr) reaction. Phenoxypyridines are a vital structural motif in medicinal chemistry and materials science, found in a range of bioactive compounds, including antibacterial and antitumor agents.[1][2][3] The SNAr reaction offers a robust and versatile method for forging the critical C-O aryl ether bond, making it a cornerstone technique for drug discovery and development.

This guide moves beyond a simple recitation of steps to provide a deep mechanistic understanding, practical operational protocols, and troubleshooting insights to empower researchers to successfully implement and adapt this chemistry for their specific molecular targets.

The Mechanism of SNAr in Phenoxypyridine Synthesis

The synthesis of phenoxypyridines via SNAr is fundamentally a two-step addition-elimination process.[4][5] The reaction's success hinges on three critical components: an electron-deficient pyridine ring, a suitable leaving group on the ring, and a potent phenoxide nucleophile.

The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[6][7][8]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a phenoxide ion on the carbon atom of the pyridine ring that bears the leaving group (typically a halogen). This is the rate-determining step of the reaction.[9] This attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount; the negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom, which is key to the enhanced reactivity of the 2- and 4-positions.[8]

Step 2: Elimination and Restoration of Aromaticity In the second, faster step, the leaving group is eliminated from the Meisenheimer complex. This expulsion restores the energetically favorable aromatic system, yielding the final phenoxypyridine product.[4]

SNAr_Workflow start Start setup 1. Reaction Setup - Charge flask with phenol, base, and solvent. - Establish inert atmosphere (N₂ or Ar). start->setup phenoxide 2. Phenoxide Formation - Stir mixture (e.g., 30 min at RT) to form the phenoxide nucleophile. setup->phenoxide addition 3. Add Halopyridine - Add the halopyridine substrate to the stirred reaction mixture. phenoxide->addition heating 4. Heating & Reaction - Heat to desired temperature (e.g., 80-120 °C). - Reaction time: 7-18 hours. addition->heating monitoring 5. Monitor Progress - Use TLC or LC-MS to check for consumption of starting material. heating->monitoring monitoring->heating Incomplete workup 6. Work-up - Cool to RT, quench with water. - Extract with organic solvent (e.g., EtOAc). - Wash, dry, and concentrate. monitoring->workup Complete purification 7. Purification - Purify crude product via column chromatography or recrystallization. workup->purification end End Product purification->end

Caption: General experimental workflow for phenoxypyridine synthesis.
  • Phenoxide Formation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.1 eq), the base (e.g., K₂CO₃, 2.0 eq), and the anhydrous solvent (e.g., DMF). Stir the suspension at room temperature for 30 minutes. Causality Note: This initial step ensures the complete deprotonation of the phenol to form the more potent phenoxide nucleophile required for the attack.

  • Reaction Initiation: Add the halopyridine (1.0 eq) to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and maintain for 7-18 hours. [7]Less reactive substrates like chloropyridines often require higher temperatures and longer reaction times compared to their fluoro-analogs. [1]4. Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halopyridine is consumed. [7]5. Work-up: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane. [7]Wash the combined organic layers with water and then brine to remove residual solvent and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. [7]Purify the resulting crude residue by flash column chromatography or recrystallization to yield the pure phenoxypyridine product.

Reaction Parameters and Optimization

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions. The following table provides starting points for optimization.

Halopyridine Phenol Type Base Solvent Typical Temp (°C) Key Considerations
2-FluoropyridineElectron-rich or -neutralK₂CO₃, Cs₂CO₃DMF, MeCN60 - 100Highly reactive; lower temperatures are often sufficient. The C-F bond is highly polarized, facilitating attack.
2-ChloropyridineElectron-rich or -neutralK₂CO₃, Cs₂CO₃DMF, DMSO100 - 140Less reactive than fluoropyridines; requires more forcing conditions (higher temperature, longer time).
4-ChloropyridineElectron-neutral or -poorK₂CO₃, NaHDMF, DMSO90 - 130Reactivity is comparable to the 2-position due to nitrogen stabilization.
2-Chloro-5-nitropyridineAnyK₂CO₃THF, MeCN25 - 80Highly activated by the nitro group; reaction is often fast and can proceed at or near room temperature.
3-ChloropyridineAnyN/AN/AN/AGenerally unreactive to SNAr due to poor stabilization of the Meisenheimer complex. Alternative chemistries (e.g., metal-catalyzed) are required.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base to form phenoxide.2. Reaction temperature is too low.3. Inactive substrate (e.g., 3-halopyridine).4. Presence of water quenching the base/phenoxide.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).2. Increase the reaction temperature in 20 °C increments.3. Confirm the reactivity of your substrate position (2/4 vs 3).4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Decomposition of starting materials at high temperatures.2. Competing reactions with other functional groups on substrates.1. Attempt the reaction at a lower temperature for a longer duration.2. Use a milder base (e.g., K₂CO₃ instead of NaH).3. If necessary, use protecting groups for sensitive functionalities.
Difficult Purification 1. Incomplete reaction leaving starting materials.2. Product has similar polarity to starting phenol.1. Drive the reaction to completion by increasing time or temperature.2. During work-up, perform a basic wash (e.g., 1M NaOH) to extract the acidic starting phenol into the aqueous layer.

Scope and Limitations

The SNAr protocol for phenoxypyridine synthesis is broadly applicable but has certain limitations.

  • Scope: The reaction is compatible with a wide range of phenols, including those bearing both electron-donating and electron-withdrawing substituents. [2]It is also highly effective for activated pyridine systems.

  • Limitations:

    • As noted, 3-halopyridines are generally unreactive under SNAr conditions.

    • Significant steric hindrance on either the phenol (ortho-substituents) or the pyridine ring near the leaving group can dramatically reduce the reaction rate.

    • Substrates containing functional groups that are sensitive to strong bases (e.g., esters, ketones) may undergo side reactions and might require the use of milder bases like K₂CO₃ or the implementation of a protecting group strategy.

References

  • Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: Organic Chemistry II - KPU Pressbooks URL: [Link]

  • Title: SNAr Reactions of Pyridine: Videos & Practice Problems Source: Pearson URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: SNAr Reaction of Polyhalogenated Heterocycles Source: RCS Research Chemistry Services URL: [Link]

  • Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles Source: ChemRxiv URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: ACS Omega URL: [Link]

  • Title: SNAr reactions of pi-deficient aromatic rings Source: YouTube URL: [Link]

  • Title: Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode Source: PMC URL: [Link]

  • Title: SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines Source: NIH URL: [Link]

  • Title: Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors Source: PubMed URL: [Link]

Sources

4-Methyl-2-phenoxypyridine as intermediate in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility, synthesis, and functionalization of 4-Methyl-2-phenoxypyridine (4M2PP) in the development of Type II kinase inhibitors. While often overshadowed by its isomers, the 4M2PP scaffold offers a unique geometry for targeting the DFG-out conformation of receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2 . This guide provides a validated protocol for the scalable synthesis of 4M2PP via nucleophilic aromatic substitution (


), followed by its oxidative functionalization to generate diverse pharmacophores. We analyze its role as a "linker-scaffold" that bridges the ATP-binding hinge and the allosteric hydrophobic back pocket.

Introduction: The Phenoxypyridine Advantage

In medicinal chemistry, the phenoxypyridine motif is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of kinase inhibition, this scaffold is particularly valuable for designing Type II inhibitors , which bind to the inactive (DFG-out) conformation of the kinase.

The 4-Methyl-2-phenoxypyridine intermediate serves two critical structural functions:

  • The Phenoxy Ether Linker: It acts as a flexible yet semi-rigid hinge that allows the inhibitor to traverse the "gatekeeper" residue and access the hydrophobic back pocket adjacent to the ATP site.

  • The 4-Methyl "Handle": This group is chemically versatile. It can be oxidized to a carboxylic acid (for amide coupling), halogenated (for cross-coupling), or formylated, allowing for the rapid generation of structure-activity relationship (SAR) libraries at the solvent-exposed front.

Mechanistic Rationale

Unlike Type I inhibitors that compete directly with ATP in the active form, Type II inhibitors utilizing the phenoxypyridine scaffold stabilize the inactive kinase conformation. The ether oxygen often forms weak hydrogen bonds or dipolar interactions within the linker region, while the pyridine nitrogen can serve as an acceptor for hinge region residues or water-mediated networks.

Strategic Design & Retrosynthesis

To visualize how 4-Methyl-2-phenoxypyridine fits into a drug molecule, we analyze the retrosynthesis of a hypothetical c-Met/VEGFR inhibitor analogue.

Retrosynthesis Target Target Kinase Inhibitor (Type II c-Met/VEGFR Analogue) Inter1 Amide Coupling Partner (e.g., Aminopyrazole/Urea) Target->Inter1 Disconnection A (Amide Bond) Core Core Scaffold: 2-Phenoxyisonicotinic Acid Target->Core Disconnection A Start Starting Material: 4-Methyl-2-phenoxypyridine Core->Start Functionalization (Oxidation of Methyl) Raw Raw Materials: 2-Chloro-4-methylpyridine + Phenol Start->Raw Synthesis (SnAr Reaction)

Figure 1: Retrosynthetic analysis showing 4-Methyl-2-phenoxypyridine as the precursor to the core linker-scaffold.

Experimental Protocols

Protocol A: Scalable Synthesis of 4-Methyl-2-phenoxypyridine

Objective: To synthesize the core intermediate via Nucleophilic Aromatic Substitution (


).
Mechanism:  The electron-deficient pyridine ring (activated by the nitrogen) undergoes attack by the phenoxide ion. The 4-methyl group is electron-donating, which slightly deactivates the ring compared to an unsubstituted pyridine, necessitating higher temperatures or stronger bases.

Materials:

  • 2-Chloro-4-methylpyridine (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.5 eq for faster rates)
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Inert Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Chloro-4-methylpyridine (10 mmol, 1.27 g) and Phenol (12 mmol, 1.13 g).

  • Solvation: Add anhydrous DMF (20 mL). Stir to dissolve.

  • Base Addition: Add

    
     (20 mmol, 2.76 g) in a single portion. Note: The reaction mixture may become heterogeneous.
    
  • Reaction: Heat the mixture to 110°C under

    
     atmosphere for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting chloride (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with 1M NaOH (20 mL) to remove excess phenol, followed by brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a colorless to pale yellow oil/solid.

Protocol B: Functionalization – Oxidation to 2-Phenoxyisonicotinic Acid

Objective: Transform the methyl "handle" into a carboxylic acid for downstream library generation. Reagent Choice: Potassium Permanganate (


) is effective but can be harsh. Selenium Dioxide (

) offers milder oxidation to the aldehyde, which can be further oxidized. For this protocol, we use a controlled

oxidation suitable for pyridine methyls.

Step-by-Step Procedure:

  • Setup: Dissolve 4-Methyl-2-phenoxypyridine (5 mmol, 0.93 g) in a mixture of Pyridine/Water (1:1, 20 mL).

  • Oxidation: Heat to 70°C. Add

    
     (15 mmol, 2.37 g) portion-wise over 1 hour.
    
    • Caution: Exothermic reaction. Ensure vigorous stirring.

  • Reflux: After addition, reflux (approx. 95°C) for 4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove

    
     precipitate. Wash the pad with hot water.
    
  • Isolation: Concentrate the filtrate to remove pyridine. Acidify the remaining aqueous solution to pH 3–4 using 1M HCl.

  • Precipitation: The product, 2-phenoxyisonicotinic acid , should precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven.

    • Yield Expectation: 65–75%.

Analytical Data & Quality Control

To ensure the integrity of the intermediate before library synthesis, compare analytical data against these standards.

Property4-Methyl-2-phenoxypyridine2-Phenoxyisonicotinic Acid
Formula


MW 185.22 g/mol 215.21 g/mol
Appearance Pale yellow oil or low-melting solidWhite crystalline solid
1H NMR (DMSO-d6)

2.35 (s, 3H,

), 6.85 (s, 1H), 7.1-7.5 (m, 6H), 8.05 (d, 1H)

7.2-7.5 (m, 6H), 8.3 (d, 1H), 13.5 (br s, 1H, COOH)
LC-MS (ESI+)


Key IR Peaks 1240

(C-O-C ether)
1705

(C=O acid), 2500-3000 (OH broad)

Workflow Visualization

The following diagram illustrates the experimental workflow for generating a kinase inhibitor library from this intermediate.

Workflow Step1 Step 1: SnAr Coupling (2-Cl-4-Me-Py + Phenol) Step2 Intermediate: 4-Methyl-2-phenoxypyridine Step1->Step2 110°C, K2CO3 Step3 Step 2: Oxidation (KMnO4/H2O) Step2->Step3 Reflux Step4 Scaffold: 2-Phenoxyisonicotinic Acid Step3->Step4 pH Adjustment Step5 Step 3: Library Gen (Amide Coupling) Step4->Step5 R-NH2, HATU Final Final Inhibitor Library (Type II Kinase Inhibitors) Step5->Final Purification

Figure 2: Synthetic workflow from raw materials to inhibitor library.

Troubleshooting & Optimization

  • Problem: Low Yield in SnAr Step.

    • Cause: Incomplete conversion due to deactivation by the methyl group.

    • Solution: Switch solvent to NMP and increase temperature to 130°C. Alternatively, use Cesium Carbonate (

      
      )  which often improves yields in difficult SnAr reactions due to the "cesium effect" (higher solubility and fluoride-like basicity).
      
  • Problem: Over-oxidation.

    • Cause: KMnO4 can cleave the pyridine ring if too concentrated or too hot.

    • Solution: Monitor strictly. Alternatively, use a two-step method: (1) NBS/AIBN to brominate the methyl group to

      
      , followed by (2) Kornblum oxidation  (DMSO/NaHCO3) to the aldehyde, then mild oxidation (
      
      
      
      ) to the acid.
  • Problem: Purification Difficulties.

    • Insight: The carboxylic acid product is amphoteric (pyridine N and acid COOH). Ensure the isoelectric point is considered during extraction. It often extracts best at pH 3-4 into EtOAc/THF mixtures, not pure EtOAc.

References

  • Liu, J., et al. (2022). "Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors." New Journal of Chemistry.

  • Gao, L., et al. (2021). "Efficient synthesis of 2-phenoxypyridine derivatives using aryne chemistry." RSC Advances.

  • Banker, R., et al. (2002). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "Methyl 4-(4-(3-(4-((2-(Methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)phenoxy)picolinate."[1] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Methyl-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Aryl Ether Synthesis with Microwave Technology

4-Methyl-2-phenoxypyridine is a valuable scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. Traditional methods for the synthesis of diaryl ethers, such as the Ullmann condensation, have historically been hampered by harsh reaction conditions, including high temperatures and long reaction times, often resulting in modest yields.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized such transformations by offering rapid, uniform heating that dramatically reduces reaction times, frequently improves yields, and aligns with the principles of green chemistry.[2][3]

This document provides a comprehensive guide for the synthesis of 4-Methyl-2-phenoxypyridine via a microwave-assisted, copper-catalyzed Ullmann-type C-O cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and offer insights gleaned from extensive experience to ensure reproducible and high-yielding results.

The Underlying Chemistry: A Mechanistic Perspective on the Microwave-Assisted Ullmann Condensation

The synthesis of 4-Methyl-2-phenoxypyridine from 2-chloro-4-methylpyridine and phenol is a classic example of an Ullmann-type condensation. This reaction facilitates the formation of a carbon-oxygen bond between an aryl halide and an alcohol or phenol, traditionally mediated by copper.[4] The application of microwave irradiation significantly accelerates this process. The mechanism, while still a subject of some debate, is generally understood to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.

Key Mechanistic Steps:

  • Formation of the Copper Phenoxide: The reaction is initiated by the deprotonation of phenol by a base (e.g., cesium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with a Cu(I) species, generated in situ from a copper precatalyst, to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide (2-chloro-4-methylpyridine) undergoes oxidative addition to the copper(I) phenoxide complex. This step is often rate-limiting and results in the formation of a transient, high-valent Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the 4-Methyl-2-phenoxypyridine product and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.

Microwave irradiation is particularly effective in this reaction due to its ability to rapidly and efficiently heat the polar reactants and any polar solvent present, thereby overcoming the activation energy barrier for the oxidative addition step.[2] This leads to a dramatic reduction in reaction time from many hours to mere minutes.

Experimental Protocol: Synthesis of 4-Methyl-2-phenoxypyridine

This protocol is designed for a standard laboratory-scale synthesis using a dedicated microwave reactor.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Chloro-4-methylpyridine≥98%Sigma-Aldrich, etc.
Phenol≥99%Sigma-Aldrich, etc.
Copper(I) Iodide (CuI)98%Sigma-Aldrich, etc.Other copper sources like Cu powder or Cu₂O can be used.[5]
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-Aldrich, etc.A crucial base for this reaction.[5]
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich, etc.Other high-boiling polar solvents like DMAc or NMP can be used.
Ethyl AcetateACS GradeFisher Scientific, etc.For extraction and chromatography.
HexanesACS GradeFisher Scientific, etc.For chromatography.
Deionized WaterFor workup.
Brine (saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
10 mL Microwave Reaction VialCEM, Biotage, etc.With stir bar and cap.
Instrumentation
  • Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Magnetic Stir Plate

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash Chromatography System or Glass Column

  • NMR Spectrometer

  • Mass Spectrometer

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-4-methylpyridine (1.0 mmol, 127.6 mg), phenol (1.2 mmol, 113.0 mg), copper(I) iodide (0.1 mmol, 19.0 mg), and cesium carbonate (2.0 mmol, 651.8 mg).

  • Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

  • Sealing the Vessel: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 180°C for 20 minutes. The microwave power should be set to automatically adjust to maintain the target temperature.

  • Reaction Monitoring: After the reaction is complete, cool the vial to room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup - Quenching and Extraction:

    • Dilute the reaction mixture with 20 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10% ethyl acetate in hexanes).

  • Characterization:

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 4-Methyl-2-phenoxypyridine as a colorless oil or a low-melting solid.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation and Expected Results

Reaction Parameters Summary
ParameterValueRationale
Temperature180°CProvides sufficient energy for C-O bond formation while minimizing side reactions.
Time20 minutesSignificantly reduced from conventional heating methods due to microwave acceleration.
Microwave PowerDynamic (up to 300 W)The instrument will adjust the power to maintain the set temperature.
PressureMonitored (typically <20 bar)Arises from solvent heating in a sealed vessel.
Expected Yield75-90%Based on analogous reactions reported in the literature.
Characterization Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 8.1 (d, 1H), 7.4-7.2 (m, 2H), 7.1 (m, 3H), 6.8 (d, 1H), 6.7 (s, 1H), 2.3 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ≈ 164.0, 154.0, 149.0, 148.0, 129.5, 124.0, 121.0, 117.0, 108.0, 21.0.

  • Mass Spectrometry (EI): m/z (%) = 185 (M⁺), 169, 92.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Chloro-4-methylpyridine - Phenol - CuI - Cs2CO3 - DMF seal Seal Microwave Vial reagents->seal mw Irradiate in Microwave Reactor (180°C, 20 min) seal->mw quench Quench with Water mw->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Flash Chromatography dry->purify char Characterize Product (NMR, MS) purify->char G CuI Cu(I) Catalyst CuPhenoxide [Cu(I)-OAr'] Complex CuI->CuPhenoxide + Phenoxide Phenoxide Ar'-O⁻ (Phenoxide) CuIII [Ar-Cu(III)-OAr'] Intermediate CuPhenoxide->CuIII + Aryl Halide (Oxidative Addition) ArylHalide Ar-Cl (2-Chloro-4-methylpyridine) CuIII->CuI Reductive Elimination Product Ar-O-Ar' (Product) CuIII->Product

Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann ether synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient temperature or time- Wet solvent or reagents- Use fresh, high-purity CuI.- Increase reaction temperature (e.g., to 200°C) or time (e.g., to 30 min).- Ensure the use of anhydrous solvent and dry reagents.
Formation of Side Products - Homocoupling of phenol- Hydrolysis of the starting material- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if homocoupling is significant.- Use anhydrous solvent and reagents.
Difficulty in Purification - Incomplete reaction- Streaking on TLC plate- Ensure the reaction has gone to completion by TLC before workup.- Add a small amount of triethylamine to the chromatography eluent to neutralize any acidic impurities.

Conclusion

The microwave-assisted Ullmann condensation provides a rapid, efficient, and high-yielding route to 4-Methyl-2-phenoxypyridine. By leveraging the principles of microwave heating and copper catalysis, this protocol significantly improves upon traditional synthetic methods. The detailed procedure and mechanistic insights provided herein are intended to empower researchers in drug discovery and materials science to confidently and successfully synthesize this and related diaryl ether compounds.

References

  • D'Angelo, N. D., Peterson, J. J., Booker, S. K., Fellows, I., Dominguez, C., Hungate, R., Reider, P. J., & Kim, T. S. (2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Tetrahedron Letters, 47(29), 5045–5048.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Ullmann condensation. (2023, November 28). In Wikipedia. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Zhu, J., & Ma, D. (2018). Recent developments in copper-catalyzed C–O coupling reactions.
  • PubChem. (n.d.). 4-Methyl-2-phenylpyridine. Retrieved from [Link]

  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc. Retrieved from [Link]

  • Guisan-Ceinos, S., Soler-Yanes, R., Díez-González, S. (2017). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • Chen, Y. A., Badsara, S. S., Tsai, W. T., & Lee, C. F. (2015).
  • Zilla, M. K., Mahajan, S., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477-3483.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.

Sources

Application Note: Copper-Catalyzed C-O Bond Formation for Pyridine Ethers

[1][2]

Executive Summary

The formation of pyridyl ethers is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While nucleophilic aromatic substitution (

Copper-Catalyzed Ullmann-Type Coupling1

This document provides a mechanistic rationale, critical parameter optimization, and a validated Standard Operating Procedure (SOP) for coupling halopyridines with both phenols and aliphatic alcohols.

Scientific Rationale & Mechanism

The Challenge of Pyridines

Pyridines possess a distinct dipole and electron-deficient nature. While this facilitates

  • Regioselectivity is required: Coupling at the meta (3-) position.

  • Substrate Sensitivity: Avoiding the harsh bases (e.g., NaH) typical of

    
    .
    
  • Weak Nucleophiles: Coupling electron-deficient phenols.

The Catalytic Cycle

Unlike Palladium cross-coupling, which relies on a



Key Mechanistic Steps:

  • Ligation: Formation of the active

    
     species.
    
  • Nucleophile Coordination: The alcohol/phenol displaces the halide ligand (assisted by base).

  • Oxidative Addition (OA): The rate-limiting step where the aryl halide adds to the Cu center, forming a transient

    
     species.
    
  • Reductive Elimination (RE): Formation of the C-O bond and regeneration of

    
    .
    

CatalyticCyclePreCatPre-Catalyst(CuI + Ligand)ActiveActive Species[L-Cu(I)-X]PreCat->Active SolubilizationComplexCu-Nucleophile Complex[L-Cu(I)-OR]Active->Complex + R-OH + Base (-HX)OxAddCu(III) Intermediate[L-Cu(III)(Ar)(OR)X]Complex->OxAdd + Ar-X (Oxidative Addition)OxAdd->Active Reductive EliminationProductProduct Release(Ar-OR)OxAdd->Product

Figure 1: The proposed Cu(I)/Cu(III) catalytic cycle for C-O bond formation. The ligand prevents catalyst disproportionation.

Critical Parameters & Optimization

Success in Cu-catalysis is dictated by the "Ligand-Base-Solvent" triangle.

Ligand Selection Guide

The choice of ligand determines the reaction temperature and substrate scope.

Ligand ClassSpecific LigandTarget SubstrateTemp.Insight
Bidentate (N,N) 1,10-PhenanthrolinePhenols, General100-110°CRobust, cheap. Best starting point for phenols.
Amino Acid N,N-Dimethylglycine (DMG)Aliphatic Alcohols80-100°CMa's Ligand. Crucial for coupling primary alcohols to pyridines.
Picolinic Acid Picolinic AcidSteric/Hindered Phenols80-90°CForms a tight N,O-chelate; excellent for ortho-substituted substrates.
Diamine L8 (N1,N2-diarylbenzene)Difficult/Sensitive25-40°CState-of-the-Art. Enables Room Temp coupling (Buchwald).
Base & Solvent Effects[1]
  • Base:

    
     is the "Gold Standard" due to the "Cesium Effect" (higher solubility in organic solvents). 
    
    
    is a milder alternative for base-sensitive substrates.
  • Solvent: Toluene is preferred for Phenanthroline systems. DMSO or DMF is required for Amino Acid ligands to ensure solubility of the polar catalytic complex.

Standard Operating Protocol (SOP)

Protocol A: Coupling of Phenols with Halopyridines (General)

Applicability: 2-, 3-, or 4-bromopyridines + Phenols.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Phenol (1.2 equiv)

  • CuI (10 mol%)[2][3]

  • 1,10-Phenanthroline (20 mol%)

  • 
     (2.0 equiv)
    
  • Toluene (0.5 M concentration)

Step-by-Step Workflow:

  • Pre-Complexation (Optional but Recommended): In a vial, dissolve CuI and 1,10-phenanthroline in a small portion of Toluene. Stir for 10 mins until a homogenous green/brown complex forms. Why: Ensures active catalyst formation before substrate exposure.

  • Solids Addition: To a dry reaction tube equipped with a magnetic stir bar, add the Aryl Bromide (if solid), Phenol,

    
    , and the pre-formed catalyst solution.
    
  • Degassing: Seal the tube with a septum. Cycle vacuum/Argon (3x) on a Schlenk line. Why: Oxygen promotes homocoupling of phenols and oxidizes Cu(I) to inactive Cu(II).

  • Reaction: Heat the sealed tube to 110°C for 16–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove copper salts. Wash filtrate with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: Coupling of Aliphatic Alcohols (Ma Conditions)

Applicability: Primary alcohols + Bromopyridines.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alcohol (2.0 equiv - excess is beneficial)

  • CuI (10 mol%)[2][3]

  • N,N-Dimethylglycine (DMG) (20 mol%)[4]

  • 
     (2.0 equiv)
    
  • DMSO (Concentration > 1.0 M - High concentration aids rate)

Modifications:

  • Perform the reaction at 90°C .

  • Workup requires thorough water washes to remove DMSO.

WorkflowSetup1. SetupDry GlasswareArgon AtmosphereMix2. MixingAdd CuI + LigandAdd Base + SubstratesSetup->MixDegas3. DegassingVac/Ar Cycles (x3)CRITICAL STEPMix->DegasHeat4. Reaction110°C (Phenol)90°C (Alcohol)Degas->HeatWorkup5. WorkupCelite FilterNaOH WashHeat->Workup

Figure 2: Operational workflow emphasizing the critical degassing step.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Oxidation)Ensure rigorous degassing. Switch to a glovebox if possible.
Blue/Green Reaction Mixture Cu(II) FormationIndicates oxygen leak. Cu(I) species are typically yellow/brown/red.
Protodehalogenation Moisture in SolventDry solvent over molecular sieves (3Å). Ensure base is anhydrous.
Coupling at Wrong Site

Competition
If substrate has F/Cl and Br, Cu-catalysis targets Br. If

dominates, lower temp to <80°C.

Self-Validation Check:

  • Color Test: A successful active catalyst mixture usually turns dark brown or deep red upon heating. A transition to bright blue/green often indicates catalyst death via oxidation.

  • TLC Monitoring: Pyridyl ethers are often significantly more non-polar than the starting hydroxypyridines but similar to bromopyridines. Use LCMS for definitive monitoring.

References

  • Altman, R. A.; Shafir, A.; Choi, A.; Lichtor, P. A.; Buchwald, S. L. (2008). "An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides". The Journal of Organic Chemistry. [Link]

  • Maiti, D.; Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers". The Journal of Organic Chemistry. [Link]

  • Monnier, F.; Taillefer, M. (2009).[5] "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions". Angewandte Chemie International Edition. [Link]

Troubleshooting & Optimization

optimizing yield of 4-Methyl-2-phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 4-Methyl-2-phenoxypyridine

Executive Summary & Reaction Strategy

The synthesis of 4-Methyl-2-phenoxypyridine is a classic C–O bond formation at the electron-deficient C2 position of the pyridine ring. While seemingly straightforward, the presence of the electron-donating methyl group at the C4 position introduces a specific challenge: it inductively deactivates the ring toward nucleophilic aromatic substitution (


) compared to unsubstituted 2-halopyridines.

To maximize yield, you must choose between two primary pathways based on your available starting materials and scale:

  • High-Temperature

    
     (Preferred):  Uses 2-chloro-4-methylpyridine. Requires polar aprotic solvents and rigorous moisture control.
    
  • Copper-Catalyzed Ullmann Coupling: Uses 2-bromo-4-methylpyridine.[1] Essential if the

    
     route stalls or if functional group tolerance is an issue.
    

Reaction Decision Matrix

Use this logic flow to select your protocol.

ReactionLogic Start Start: Select Precursor CheckHalide Which Halide is Available? Start->CheckHalide Cl_Route 2-Chloro-4-methylpyridine CheckHalide->Cl_Route Br_Route 2-Bromo-4-methylpyridine CheckHalide->Br_Route Decision_SNAr Primary Route: S_NAr (Cost-effective, Scalable) Cl_Route->Decision_SNAr Cl is better LG for S_NAr Decision_Ullmann Alternative: Ullmann Coupling (Catalytic, Milder Temp) Br_Route->Decision_Ullmann Br is better for Metal Cat. Conditions_SNAr Conditions: Phenol (1.1 eq), K2CO3 (2.0 eq) DMSO or NMP, 100-120°C Decision_SNAr->Conditions_SNAr Conditions_Ullmann Conditions: Phenol (1.1 eq), CuI (10 mol%) Ligand (Phenanthroline), K3PO4 Toluene/DMF, 110°C Decision_Ullmann->Conditions_Ullmann

Caption: Decision tree for selecting the optimal synthetic pathway based on halogen leaving group availability.

Module 1: The Protocol (2-Chloro Route)

The Science: In Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), the rate-determining step is the formation of the Meisenheimer complex. Electronegative halogens stabilize this intermediate.[1] Therefore, Cl > Br > I  for this pathway. The 4-methyl group deactivates the ring, so temperatures must be pushed to 100–120°C , higher than typical 2-chloropyridine substitutions.

Standard Operating Procedure (SOP):

ComponentEquivalentsRoleNotes
2-Chloro-4-methylpyridine 1.0SubstrateLiquid (MP: ~145°C BP). Ensure purity >98%.
Phenol 1.1 - 1.2NucleophileSlight excess ensures full conversion of the pyridine.

2.0BaseMust be anhydrous. Grind to fine powder to increase surface area.
DMSO (or NMP)[0.5 M]SolventPolar aprotic is critical to solvate the cation and "naked" the phenoxide anion.

Step-by-Step:

  • Charge a round-bottom flask with

    
      (2.0 eq) and Phenol  (1.1 eq).
    
  • Add anhydrous DMSO (concentration ~0.5 M relative to pyridine).

  • Stir at RT for 15 mins to generate the phenoxide in situ. Note: Solution may turn slightly yellow.[2]

  • Add 2-Chloro-4-methylpyridine (1.0 eq).

  • Heat to 110°C under inert atmosphere (

    
     or Ar).
    
  • Monitor by HPLC/TLC. Reaction typically requires 4–8 hours.

  • Workup: Cool to RT. Pour into ice water (5x volume). Extract with EtOAc. Wash organic layer with 1M NaOH (to remove excess phenol) followed by Brine.

Module 2: The Ullmann Protocol (2-Bromo Route)

The Science: If you only have the bromo-derivative,


 will be sluggish because Br is a poorer leaving group for this mechanism (less stabilization of the intermediate). However, Br is excellent for oxidative addition to Copper.

Standard Operating Procedure (SOP):

ComponentEquivalentsRoleNotes
2-Bromo-4-methylpyridine 1.0SubstrateMore reactive for metal catalysis.
Phenol 1.2Nucleophile
CuI 0.1 (10 mol%)CatalystCopper(I) Iodide is standard. Keep free of oxidation (should be off-white, not green).
1,10-Phenanthroline 0.2 (20 mol%)LigandStabilizes the Cu-complex.

2.0BaseCesium usually outperforms Potassium in Ullmann couplings due to solubility.
Toluene [0.3 M]SolventNon-polar solvents work well with this catalytic system.

Step-by-Step:

  • In a glovebox or under rigorous Ar flow, combine CuI , Phenanthroline ,

    
     , Phenol , and 2-Bromo-4-methylpyridine .
    
  • Add degassed Toluene .

  • Seal vessel (pressure tube recommended).

  • Heat to 110°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove copper salts. Dilute with EtOAc and wash with 1M NaOH.

Troubleshooting & FAQs

Q1: My yield is stuck at 50%. The remaining mass is starting material. Why?

Diagnosis: This is likely due to the "Deactivation Effect." Explanation: The 4-methyl group pushes electron density into the ring, making the C2 position less electrophilic. Fix:

  • Increase Temperature: Bump from 100°C to 120°C (if using DMSO).

  • Switch Base: Use

    
     instead of 
    
    
    
    . The larger Cesium cation is more soluble in DMSO, creating a more reactive "naked" phenoxide anion [1].
  • Concentration: Run the reaction more concentrated (1.0 M) to increase collision frequency.

Q2: I see a major impurity with M+16 mass (Hydrolysis).

Diagnosis: Moisture contamination. Explanation: In the presence of water, the hydroxide ion (


) competes with the phenoxide. This forms 2-hydroxy-4-methylpyridine  (which tautomerizes to the pyridone).
Fix: 
  • Dry DMSO over molecular sieves (4Å) for 24h before use.

  • Ensure

    
     is anhydrous (dry in oven at 120°C overnight).
    
  • Validation: Check the impurity by NMR. A broad singlet >11 ppm indicates the NH of the pyridone tautomer.

Q3: Can I use 2-Fluoropyridine?

Answer: Yes, and it will be significantly faster. Explanation: In ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


, the rate follows F >> Cl > Br . The high electronegativity of Fluorine dramatically stabilizes the Meisenheimer intermediate [2].
Recommendation:  If the chloro-route is too slow or low-yielding, switching to 2-fluoro-4-methylpyridine  allows the reaction to proceed at lower temperatures (60–80°C), reducing thermal decomposition byproducts.
Q4: The product is difficult to separate from excess phenol.

Fix:

  • Chemical Wash: During workup, wash the organic layer thoroughly with 2M NaOH (not just 1M). Phenol (

    
    ) will be deprotonated and move to the aqueous layer. The product (ether) will remain in the organic layer.
    
  • Chromatography: If washing fails, use a silica column.[2] The product is less polar than phenol. Elute with Hexane:EtOAc (9:1). Phenol will trail behind or streak.

Quantitative Data Summary

Variable

(Cl)
Ullmann (Br)
Typical Yield 75–85%60–75%
Reaction Time 4–8 Hours12–16 Hours
Cost LowModerate (Catalyst/Ligand)
Moisture Sensitivity HighModerate
Scalability Excellent (kg scale)Good (requires waste management for Cu)

References

  • Vertex AI Search. (2024). Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. Wisdom Library. Link

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2024).[4] Product Specification: 2-Chloro-4-methylpyridine. Merck KGaA. Link

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives. New Journal of Chemistry. Link

  • Organic Chemistry Portal. (2023). Ullmann Reaction: Copper-catalyzed coupling of aryl halides with nucleophiles. Link

Sources

Technical Support Center: Phenol Removal in Phenoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for


 Reaction Mixtures
ID:  TS-CHEM-084
Last Updated:  2025-05-12
Status:  Active[1]

Executive Summary

The synthesis of phenoxypyridines via Nucleophilic Aromatic Substitution (


) or Ullmann-type coupling frequently leaves unreacted phenol equivalents in the crude mixture. Due to the high boiling point of many phenols and their tendency to "streak" on silica gel, standard evaporation and chromatography often fail to yield analytical-grade purity.

This guide provides three validated workflows for phenol removal, prioritized by efficiency and scalability.

Module 1: Liquid-Liquid Extraction (LLE)

The Primary Defense: Exploiting pKa Differentials[1]

The Science: The separation relies on the acidity difference between the phenol impurity (


) and the phenoxypyridine product (typically neutral or basic, pyridine 

).
  • The Trap: Weak bases like

    
     (pH ~8.5) are insufficient. They only partially deprotonate phenol, leaving significant amounts in the organic phase.
    
  • The Solution: You must use a base strong enough to drive the equilibrium

    
     toward the water-soluble phenoxide salt.
    

Protocol:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (e.g., Ethyl Acetate or DCM). Note: Diethyl ether is excellent for phase separation but poses flammability risks.

  • The pH Swing: Wash the organic phase

    
     with 1M NaOH  (pH ~14).
    
    • Mechanism:[2][3][4][5]

      
      
      
  • The Emulsion Breaker: Wash

    
     with Saturated Brine.
    
    • Why: Sodium phenoxide acts as a surfactant (soap), often causing stubborn emulsions. High ionic strength brine disrupts this.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Decision Logic:

ExtractionLogic start Crude Reaction Mixture base_check Is the Product Base-Sensitive? (e.g., Esters, Nitriles) start->base_check stable Base Stable base_check->stable No sensitive Base Sensitive base_check->sensitive Yes method_NaOH Method A: 1M NaOH Wash (Converts Phenol to Phenoxide) stable->method_NaOH method_Resin Method B: Scavenger Resin (MP-Carbonate or PS-Isocyanate) sensitive->method_Resin check_emulsion Emulsion Formed? method_NaOH->check_emulsion final Pure Organic Phase method_Resin->final break_emulsion Add Brine or Filter thru Celite check_emulsion->break_emulsion Yes check_emulsion->final No break_emulsion->final

Figure 1: Decision matrix for selecting the appropriate workup method based on product stability.

Module 2: Solid-Supported Scavenging

The Precision Tool: For Base-Sensitive Compounds

If your phenoxypyridine contains esters or other hydrolyzable groups, washing with 1M NaOH will destroy your product. In this scenario, use solid-supported scavengers.[6]

Recommended Resins:

Scavenger TypeTrade Name ExamplesMechanismBest For
Macroporous Carbonate MP-Carbonate, Stratospheres PL-CO3Ionic binding (Acid-Base)General phenol removal; reversible.[1]
Isocyanate Resin PS-Isocyanate, Si-IsocyanateCovalent bond formationComplete removal; irreversible (high purity).[1]

Protocol (Batch Mode):

  • Calculate excess phenol (e.g., 0.5 eq remaining).

  • Add 3–4 equivalents of resin relative to the phenol impurity.

  • Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filter the mixture through a fritted funnel. The phenol remains trapped on the beads; the filtrate contains your purified product.

Mechanism of Action:

ScavengingMechanism cluster_0 Reaction bead Resin Bead linker N=C=O (Isocyanate) bead->linker complex Resin-NH-CO-O-Ar (Trapped Species) linker->complex + Phenol phenol HO-Ar (Impurity)

Figure 2: Covalent capture of phenol by isocyanate resin. This process is irreversible, preventing phenol leaching.

Module 3: Troubleshooting & FAQ

Symptom: Phenol "streaks" or "tails" on the TLC/Column.

  • Cause: Phenol is acidic.[2][7][8] On standard silica (which is slightly acidic), it exists in an equilibrium between protonated and deprotonated states, causing broad elution bands that contaminate the product.

  • Fix: Do not simply run a slower gradient.

    • Option A (Acidic): Add 1% Acetic Acid to the mobile phase. This keeps phenol fully protonated (

      
      ), sharpening the peak and usually making it elute faster (higher 
      
      
      
      ).
    • Option B (Basic): If your phenoxypyridine is very polar, add 1% Triethylamine (TEA). This converts phenol to phenoxide, which will stick to the silica baseline and never elute, effectively filtering it out in situ.

Symptom: Terrible emulsion during NaOH wash.

  • Cause: Sodium phenoxide acts as a surfactant.

  • Fix:

    • Saturate the aqueous layer with NaCl (solid or brine).

    • Filter the entire biphasic mixture through a pad of Celite. The Celite breaks the surface tension bubbles.

    • Add a small amount of methanol (demulsifier) if compatible with your solvent system.

Symptom: Product yield is lower than expected after extraction.

  • Cause: Pyridines are basic (

    
    ). If you used an acidic wash (e.g., 1M HCl) to remove other impurities, your phenoxypyridine is likely protonated and in the water layer.
    
  • Fix: Check the pH of the aqueous waste. If pH < 7, neutralize it with saturated

    
     and re-extract with DCM.
    

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link

    • Citation for pKa values of phenol (9.95) and pyridinium ions (5.2).[1]

  • Biotage. (2024). Metal Scavengers and Reagents User Guide. Link

    • Citation for protocols regarding MP-Carbonate and PS-Isocyan
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

    • Authoritative source for acidity d
  • Sigma-Aldrich. (2024). Fundamental Solvent Properties and pKa Values. Link

    • Reference for solvent selection in liquid-liquid extraction.

Sources

preventing homocoupling side reactions in pyridine ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting.

Topic: Suppression of Homocoupling Side Reactions Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Triage: Identifying the Failure Mode

Before altering reaction parameters, confirm that "homocoupling" is indeed your primary failure mode. In pyridine ether synthesis (C-O coupling), side reactions often masquerade as one another.

Interactive Diagnostic Logic

Use the following logic flow to categorize your reaction outcome based on LC-MS/GC-MS data.

DiagnosticTree Start Analyze Crude Reaction Mixture (LC-MS / GC-MS) SM_Status Is Halopyridine (SM) consumed? Start->SM_Status Prod_Status Is Desired Ether Product formed? SM_Status->Prod_Status Yes Result_Poison DIAGNOSIS: Catalyst Poisoning Cause: Pyridine N-coordination SM_Status->Result_Poison No (SM Intact) Mass_Check Check Major Impurity Mass Prod_Status->Mass_Check No / Low Yield Result_Homo DIAGNOSIS: Reductive Homocoupling (2Ar-X -> Ar-Ar) Cause: Disproportionation or Reducing Agents Mass_Check->Result_Homo Mass = 2x(Pyridine) - 2x(Halogen) Result_Hydro DIAGNOSIS: Hydrodehalogenation (Ar-X -> Ar-H) Cause: Beta-Hydride Elimination (from alcohol) Mass_Check->Result_Hydro Mass = SM - Halogen + 1 Result_Ox DIAGNOSIS: Oxidative Homocoupling (2Ar-OH -> HO-Ar-Ar-OH) Cause: Oxygen ingress (Cu systems) Mass_Check->Result_Ox Mass = 2x(Phenol) - 2H

Figure 1: Diagnostic logic tree for identifying specific side-reaction pathways in C-O coupling.

Palladium-Catalyzed Systems: The "Disproportionation" Trap

The Mechanism of Failure

In Pd-catalyzed coupling, the formation of bipyridines (reductive homocoupling) typically does not occur via a radical mechanism. Instead, it proceeds through a disproportionation mechanism.

  • Oxidative Addition:

    
    
    
  • Disproportionation (The Error): Two molecules of the oxidative addition complex exchange ligands:

    
    
    
  • Homocoupling: The bis-aryl complex

    
     rapidly undergoes reductive elimination to form 
    
    
    
    (Bipyridine).

Why this happens with Pyridines: Pyridines are electron-deficient. This makes the initial oxidative addition fast, but the subsequent transmetallation/reductive elimination with the alcohol can be slow. The longer the


 species sits waiting for the alcohol, the higher the chance it will disproportionate.
Solution: Steric Bulk is Key

To stop disproportionation, you must make the formation of the bis-aryl complex sterically impossible.

Recommended Ligands:

  • RockPhos (Buchwald Ligand): The gold standard for C-O coupling of hindered or electron-poor substrates. Its extreme bulk prevents two pyridine rings from fitting onto the Pd center simultaneously.

  • tBuBrettPhos: An alternative if RockPhos fails, particularly for lower temperature reactivity.

Optimized Protocol (RockPhos System)

Use this protocol for coupling 2-halopyridines with primary/secondary alcohols or phenols.

ComponentRecommendationRationale
Pre-catalyst Pd(OAc)₂ (2-4 mol%) or [(allyl)PdCl]₂ Avoid Pd(PPh3)4; PPh3 is not bulky enough to stop homocoupling.
Ligand RockPhos (4-8 mol%)2:1 L:Pd ratio ensures active species is monoligated (

).
Base Cs₂CO₃ (1.5 - 2.0 equiv)Solubility in toluene is superior to K2CO3; essential for deprotonating the alcohol.
Solvent Toluene (Anhydrous)Non-polar solvents destabilize the charged transition states of side reactions.
Temperature 90°C - 110°C High temp required to force the difficult C-O reductive elimination.

Step-by-Step Workflow:

  • Charge a reaction vial with Pd(OAc)₂ (2 mol%), RockPhos (4 mol%), and Cs₂CO₃ (1.5 equiv).

  • Crucial: Purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active catalyst, stalling the cycle and allowing side reactions).

  • Add Halopyridine (1.0 equiv) and Alcohol/Phenol (1.2 equiv).

  • Add Anhydrous Toluene (0.2 - 0.5 M concentration).

  • Seal and heat to 90°C.

  • Monitor: Check at 1 hour. If SM remains but no homocoupling, increase temp to 110°C.

Copper-Catalyzed Systems (Ullmann): The "Radical" Trap

The Mechanism of Failure

Copper catalysis operates via a different mechanism, often involving Single Electron Transfer (SET) or


-complexes.
  • Oxidative Homocoupling: If any oxygen is present, Cu catalyzes the dimerization of phenols (nucleophile homocoupling).

  • Reductive Homocoupling: High concentrations of reducing agents (or even the solvent acting as one) can dimerize the halopyridine.

Solution: Ligand Acceleration & Oxygen Exclusion

Unlike Pd, where sterics stop the side reaction, in Cu catalysis, kinetics is the cure. You must make the desired C-O coupling faster than the background decomposition/dimerization rates.

Recommended Ligands:

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen): dramatically accelerates C-O coupling.

  • 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD): Useful for aryl chlorides.

Optimized Protocol (Modified Ullmann)

Use this for cost-sensitive scale-up or when Pd fails due to N-chelation.

ComponentRecommendationRationale
Catalyst CuI (10 mol%)Iodide is preferred for the "soft" nature of the intermediate.
Ligand Me4Phen (20 mol%)Ligand acceleration is critical to outcompete homocoupling.
Base K₃PO₄ (2.0 equiv)Milder than alkoxides, reducing risk of base-mediated decomposition.
Solvent DMSO or DMF High polarity stabilizes the Cu-intermediates.
Atmosphere Strict Inert (Ar/N2) CRITICAL. Oxygen causes phenol dimerization (biphenols).

Visualizing the Competition: Pathway Analysis

The following diagram illustrates why bulky ligands (Ligand A) favor the product, while small ligands (Ligand B) allow homocoupling.

MechanismPath cluster_Good Pathway A: Bulky Ligand (RockPhos) cluster_Bad Pathway B: Small Ligand (PPh3) Pd0 L-Pd(0) OxAdd Oxidative Addition [L-Pd(Py)X] Pd0->OxAdd TransMet Transmetallation (+ R-OH) OxAdd->TransMet Sterics block Pathway B Disprop Disproportionation (Ligand Exchange) OxAdd->Disprop Low Sterics allow this RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Product Pyridine Ether (Py-OR) RedElim->Product BisAryl Bis-Aryl Complex [L-Pd(Py)2] Disprop->BisAryl HomoProd Bipyridine (Homocoupling) BisAryl->HomoProd

Figure 2: Kinetic competition between productive ether synthesis and destructive homocoupling.

Frequently Asked Questions (FAQ)

Q: I am seeing hydrodehalogenation (Py-H) instead of homocoupling. Why? A: This is caused by


-hydride elimination.[1] If you are using a primary or secondary alcohol, the Pd-alkoxide intermediate can eliminate a hydride to form a ketone/aldehyde and a Pd-H species. The Pd-H then reductively eliminates with the pyridine ring to form Py-H.
  • Fix: Switch to a ligand that promotes faster reductive elimination (RockPhos) or, if possible, use a ketone/aldehyde scavenger.

Q: Can I use Cu metal (bronze) instead of CuI? A: Yes, but Cu(0) often requires higher temperatures (


). At these temperatures, radical homocoupling of the pyridine is more likely. CuI/Ligand systems at 

are safer for preventing side reactions.

Q: My pyridine has a nitrile group (CN). Does this affect homocoupling? A: Yes. Electron-withdrawing groups (CN, NO2, CF3) make the pyridine more electrophilic. This speeds up oxidative addition but also makes the metal center more "hard," potentially favoring homocoupling if the alcohol nucleophile is weak. Ensure your base is strong enough to fully deprotonate the alcohol to drive the productive cycle.

Q: Why is Toluene preferred over DMF for the Pd-catalyzed route? A: DMF is a coordinating solvent. It can displace the bulky phosphine ligand from the Palladium, creating a "naked" or solvent-coordinated Pd species. These species lack the steric bulk required to prevent disproportionation, leading to immediate homocoupling. Always use non-polar solvents (Toluene, Xylene) with bulky phosphine ligands.

References

  • Buchwald-Hartwig C-O Coupling Mechanisms & Ligand Design

    • Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols[1]

    • Source: National Institutes of Health (PMC) / J Am Chem Soc.
    • URL:[Link]

    • Relevance: Establishes the necessity of bulky ligands (RockPhos/tBuBrettPhos)
  • Ullmann Homocoupling Mechanisms

    • Title: Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds[2]

    • Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry)
    • URL:[Link]

    • Relevance: Details the mechanistic pathways of homocoupling in Copper systems, highlighting the role of SET mechanisms and how to suppress them.
  • Ligand Effects on Pd Speci

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source: ACS Public
    • URL:[Link]

    • Relevance: Discusses how ligand-to-metal ratios and speciation affect selectivity between cross-coupling and side reactions in pyridine substr

Sources

Technical Support Center: Purification of 4-Methyl-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-PYR-042 Subject: Troubleshooting Column Chromatography for 2-Aryloxypyridines Assigned Scientist: Senior Application Specialist

Executive Summary

The purification of 4-Methyl-2-phenoxypyridine presents a classic "dual-modality" challenge in chromatography. You are dealing with a weakly basic nitrogen heterocycle (the pyridine core) and a potentially acidic impurity (unreacted phenol from the SNAr synthesis).

Standard silica gel chromatography often fails here because:

  • Tailing: The pyridine nitrogen interacts with acidic silanol groups (

    
    ) on the silica surface, causing peak broadening and yield loss.[1]
    
  • Co-elution: Unreacted phenol has a similar polarity profile to the product in standard non-polar solvents.

This guide provides a self-validating workflow designed to eliminate these variables before and during the column run.

Module 1: Pre-Purification Diagnostics (Critical)

STOP. Do not load your crude reaction mixture directly onto a column.

The most common failure mode for this specific molecule is attempting to separate the phenol starting material via chromatography. Phenol (


) is acidic; 4-Methyl-2-phenoxypyridine is a weak base. This difference allows for a chemical separation  that is far superior to chromatographic separation.
The "Self-Validating" Workup Protocol

Before preparing your column, execute this liquid-liquid extraction. This ensures that the material entering the column is already >90% pure.

WorkupLogic Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc Crude->Dissolve Wash1 Wash: 1M NaOH (x2) Dissolve->Wash1 Split Phase Separation Wash1->Split AqLayer Aqueous Layer (Contains Phenol as PhO- Na+) Split->AqLayer Discard/Recover Phenol OrgLayer Organic Layer (Contains Product) Split->OrgLayer Wash2 Wash: Brine OrgLayer->Wash2 Dry Dry (Na2SO4) & Conc. Wash2->Dry Ready Ready for Column Dry->Ready

Figure 1: Chemical separation workflow to remove phenolic impurities prior to chromatography.

Why this works: The NaOH wash deprotonates the phenol into water-soluble sodium phenoxide. The pyridine product remains neutral and stays in the organic layer. This simple step prevents the phenol from smearing through your column later [1].

Module 2: The Chromatography System

Once the phenol is removed, you must address the interaction between the pyridine nitrogen and the silica gel.

Mobile Phase Optimization

Standard Hexane/Ethyl Acetate gradients often result in "shark-fin" peaks due to silanol interactions. You must use a modifier .

ComponentRoleRecommended Concentration
Hexane Non-polar carrierGradient: 100%

80%
Ethyl Acetate Polar eluentGradient: 0%

20%
Triethylamine (TEA) Silanol Blocker 1% (Constant)

The Mechanism: Triethylamine is more basic than 4-Methyl-2-phenoxypyridine. It preferentially binds to the acidic silanol sites on the silica gel, effectively "capping" them. This allows your product to elute solely based on polarity rather than hydrogen bonding, resulting in sharp, symmetrical peaks [2].[2]

TLC Method Development
  • Plate: Silica Gel 60 F254

  • Solvent: 10% EtOAc in Hexane + 1% TEA .

  • Visualization: UV (254 nm). The phenoxy group provides strong UV absorbance.

  • Target Rf: Aim for an Rf of 0.25 – 0.35 .

    • Note: If the spot streaks on the TLC plate, your column will also streak. Add more TEA (up to 2%) to the TLC solvent until the spot is round.

Module 3: Step-by-Step Column Protocol

Column Packing (Slurry Method)
  • Preparation: Mix Silica Gel 60 with your starting mobile phase (e.g., 100% Hexane + 1% TEA).[2]

  • Neutralization: Stir the slurry for 5 minutes. This allows the TEA to neutralize the silica before the sample touches it.

  • Packing: Pour into the column and pack under air pressure. Ensure the sand bed is flat.

Sample Loading
  • Preferred: Dry Load. Dissolve the crude oil in a minimum amount of DCM, mix with silica (ratio 1:2), and evaporate to dryness.[2] Pour this powder on top of the column sand bed.

    • Why? Liquid loading pyridines in DCM can sometimes cause "fingering" or band broadening if the solvent polarity mismatch is too high.

Elution Gradient

Run the column using the following gradient (assuming 1% TEA is present in both solvent bottles):

Column Volume (CV)% Ethyl AcetateDescription
0–2 CV0%Elutes non-polar impurities (e.g., bis-aryls)
2–5 CV0%

5%
Slow ramp to mobilize product
5–15 CV5%

20%
Product Elution Window
15+ CV20%

50%
Flush polar debris

Module 4: Troubleshooting & FAQs

Q1: My product is still tailing despite adding TEA.

Diagnosis: The silica activity might be too high, or the TEA concentration is insufficient for the specific batch of silica. Solution:

  • Increase TEA to 2-3% .

  • Switch stationary phases. Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and interacts less with pyridine nitrogens, often requiring no amine modifier [3].[2]

Q2: I see a "ghost peak" or slow baseline drift.

Diagnosis: This is likely TEA eluting or decomposing slightly if UV detection is set too low (210 nm). Solution: Set UV detection to 254 nm or 280 nm . The phenoxy-pyridine chromophore absorbs strongly here, while TEA is relatively transparent.

Q3: I skipped the NaOH wash and now Phenol is co-eluting.

Diagnosis: Phenol and 4-Methyl-2-phenoxypyridine have similar Rf values in neutral solvents. Solution:

  • Combine all mixed fractions.

  • Evaporate the solvent.[3]

  • Redissolve in EtOAc and perform the NaOH wash (Module 1).

  • Dry and re-evaporate. You likely won't need to run the column again.

Q4: The product solidified in the fraction tubes.

Diagnosis: 4-Methyl-2-phenoxypyridine is a solid. High concentrations in fractions can crystallize. Solution: This is a good sign of purity! Add a small amount of DCM to dissolve the crystals for transfer to the evaporation flask.

Decision Matrix: Troubleshooting Flow

Troubleshooting Start Issue Detected Tailing Problem: Peak Tailing/Streaking Start->Tailing Coelution Problem: Impurity Co-elution Start->Coelution CheckTEA Is TEA in Mobile Phase? Tailing->CheckTEA CheckImpurity Is Impurity Acidic? (e.g. Phenol) Coelution->CheckImpurity AddTEA Add 1% TEA CheckTEA->AddTEA No SwitchAlumina Switch to Neutral Alumina CheckTEA->SwitchAlumina Yes BaseWash Perform NaOH Wash (See Module 1) CheckImpurity->BaseWash Yes ChangeSolvent Change Solvent System (Try DCM/MeOH) CheckImpurity->ChangeSolvent No

Figure 2: Logic tree for resolving common purification issues.

References

  • Separation of Phenol-Containing Products. ResearchGate/Omics Online. (2016). Discusses the separation of phenols using specific column chemistries and the logic of acid-base separation. [2]

  • Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Support. (2025). details the interaction of pyridine nitrogen with silanols and the use of TEA/buffers to correct tailing.[1]

  • Column Chromatography: Adsorbents and Solvents. University of Victoria. Explains the acidity of silica vs. alumina and the elution order of heteroatoms.

  • Synthesis of 2-phenoxypyridine derivatives. RSC Advances. (2021). Provides context on the synthesis and standard purification (EtOAc/Hexane) of phenoxypyridine analogs. [2]

Sources

troubleshooting low yields in copper-catalyzed etherification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for copper-catalyzed etherification, commonly known as the Ullmann condensation or Ullmann-type reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful C-O bond-forming reaction. As a cornerstone of synthetic chemistry for creating diaryl and alkyl aryl ethers, its successful execution is critical. However, the reaction can be sensitive and prone to low yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to diagnose and solve problems effectively.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, observable problems in your reaction. We follow a logical diagnostic approach to identify the root cause and provide actionable solutions.

Problem 1: Low or No Conversion of Starting Materials

Question: I am running my reaction, but analysis by TLC or LC-MS shows that my starting materials (aryl halide and/or alcohol/phenol) are largely unconsumed. What are the likely causes and how can I fix this?

Answer: This is one of the most common issues and typically points to a fundamental problem with one of the core components of the catalytic system or the reaction conditions. Let's break down the potential culprits.

A. Inactive Catalytic System

The "catalyst" is not just the copper salt but a combination of the copper source, ligand, and base working in concert.

  • Cause 1: Copper Source Inactivity. The active catalytic species is typically a Cu(I) compound.[1] Using an old or oxidized copper source is a frequent cause of failure. While Cu(II) salts can sometimes be used, they must be reduced in situ to Cu(I) for the catalytic cycle to begin, which may not happen efficiently under all conditions.

    • Solution: Use a fresh, high-purity copper(I) source like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). If your bottle of CuI is old or discolored (e.g., greenish or dark brown instead of off-white), consider purchasing a new one.[2] Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the Cu(I) species during the reaction.[3]

  • Cause 2: Inappropriate or Absent Ligand. Modern Ullmann-type reactions often rely on a ligand to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[4][5][6] A ligand-free reaction may work for highly activated substrates but will often fail for more challenging examples.[7]

    • Solution: Introduce a suitable ligand. The choice is critical and substrate-dependent. Common classes include N,N-dimethylglycine, L-proline, 1,10-phenanthroline, and various diamines.[8][9] For a general starting point, 1,10-phenanthroline is a robust choice for coupling with aliphatic alcohols, while amino acids are effective for phenols.

B. Sub-Optimal Reaction Conditions

The Ullmann reaction is highly sensitive to temperature, solvent, and the nature of the base.

  • Cause 1: Insufficient Temperature. The classical Ullmann reaction required very high temperatures (>200 °C).[6] While modern ligand-accelerated protocols operate under milder conditions, the reaction often still requires significant thermal energy to overcome the activation barrier for oxidative addition.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Ensure your solvent choice is appropriate for the desired temperature. If your substrates are thermally sensitive, a more active catalyst/ligand system may be required to enable lower-temperature reactivity.[10]

  • Cause 2: Incorrect Solvent. The solvent must be able to dissolve the reactants and the catalytic species. More importantly, polar aprotic solvents are typically required to promote the desired reactivity.[4][6]

    • Solution: Switch to a more appropriate solvent. High-boiling polar aprotic solvents like DMF, DMSO, NMP, or 1,4-dioxane are standard choices.[4][6] Toluene can also be effective, particularly in newer systems. The choice can significantly impact reaction success.[7]

  • Cause 3: Ineffective Base. The base's primary role is to deprotonate the alcohol or phenol, generating the active nucleophile. If the base is too weak or poorly soluble, this deprotonation will not occur efficiently.

    • Solution: Use a suitable inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than potassium carbonate (K₂CO₃).[4][7][11] Organic bases are generally not effective for this transformation.[4] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

C. Poor Substrate Reactivity

Not all substrates are created equal. The electronic and steric properties of your starting materials play a huge role.

  • Cause 1: Unreactive Aryl Halide. The reactivity of the aryl halide follows the trend I > Br >> Cl.[4] Aryl chlorides are notoriously difficult to activate and often require specialized, highly active catalyst systems.[8]

    • Solution: If possible, switch to the analogous aryl bromide or aryl iodide. If you must use an aryl chloride, you will likely need to screen more advanced ligands (e.g., oxalic diamides) and potentially higher temperatures.[12]

  • Cause 2: Poorly Nucleophilic Alcohol/Phenol. Phenols with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly.[8][13] Similarly, sterically hindered alcohols or phenols (e.g., with ortho-substituents) can prevent efficient approach to the copper center.[14]

    • Solution: For electron-poor phenols, you may need higher temperatures, longer reaction times, or a more electron-rich ligand to increase the catalyst's reactivity. For sterically hindered substrates, smaller ligands may be beneficial.

Below is a logical workflow for troubleshooting a non-performing reaction.

G Start Reaction Yield is Low/Zero Check_Purity Verify Purity & Integrity of All Reagents Start->Check_Purity Check_Purity->Start Impure Reagents (Purify/Replace) Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Check_Purity->Check_Conditions Reagents OK Check_Catalyst Evaluate Catalyst System (Cu Source, Ligand) Check_Conditions->Check_Catalyst Conditions OK Optimize_Conditions Systematically Optimize Conditions Check_Conditions->Optimize_Conditions Sub-optimal Check_Catalyst->Optimize_Conditions System Ineffective Success Improved Yield Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting low yields.

Problem 2: Reaction Stalls or Significant Side Product Formation

Question: My reaction begins, and I see product forming, but it either stops before the limiting reagent is consumed or I generate a large amount of side products like the hydrodehalogenated arene. What is happening?

Answer: This frustrating scenario indicates that while the catalytic cycle is initially active, it is either being prematurely terminated or is competing with undesired reaction pathways.

  • Cause 1: Catalyst Deactivation. The active catalyst may be unstable under the reaction conditions, especially over long reaction times at high temperatures.[2] This can be due to aggregation (sintering) or reaction with trace impurities.[15][16]

    • Solution: First, ensure your reaction is performed under strictly inert conditions, as oxygen can degrade the catalyst.[11] Using a ligand is key to stabilizing the active copper species. If deactivation persists, consider a slightly lower temperature or adding a second small portion of the catalyst and ligand midway through the reaction.

  • Cause 2: Hydrodehalogenation. The formation of the arene (where the halide has been replaced by hydrogen) is a common side reaction. This often occurs when a proton source is available and the reaction mechanism strays into pathways that favor reduction over coupling.

    • Solution: Ensure all reagents and the solvent are scrupulously dry. Traces of water can be a proton source. Use a high-quality, dry base. Sometimes, using an excess of the alcohol/phenol coupling partner can outcompete the side reaction.

  • Cause 3: Homocoupling. Formation of biaryl products (from the coupling of two aryl halides) can occur, especially at high temperatures. This is essentially the "classic" Ullmann reaction competing with your desired etherification.

    • Solution: This is often a sign that the temperature is too high or the ligand is not effectively promoting the C-O coupling pathway. Try reducing the temperature. Screening different ligands can identify one that favors the heterocoupling (C-O) over the homocoupling (C-C) pathway.

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing copper-catalyzed etherification from the outset.

Q1: How do I choose the right copper source, ligand, base, and solvent?

This is the central question in reaction development. The ideal combination is highly substrate-dependent, but here are some guiding principles summarized in the table below.

ComponentCommon ChoicesKey Considerations
Copper Source CuI, Cu₂O, Cu(OTf)₂, CuClCu(I) salts are generally preferred as they do not require in situ reduction.[1] Purity is paramount.[2]
Ligand 1,10-Phenanthroline, N,N-Dimethylglycine, L-Proline, Oxalic DiamidesLigands stabilize the catalyst and accelerate the reaction, allowing for milder conditions.[4][10] The choice depends on the coupling partners (e.g., alcohol vs. phenol).
Base K₃PO₄, Cs₂CO₃, K₂CO₃Must be strong enough to deprotonate the O-H group. Inorganic bases are superior to organic ones.[4][7][11] Solubility and particle size matter.
Solvent DMF, DMSO, NMP, Toluene, DioxaneMust be a polar, aprotic solvent capable of reaching the required temperature.[4][6] It should fully solubilize the reactants and catalyst complex.

Q2: What is the mechanistic role of the ligand?

The ligand is not a passive spectator. It binds to the copper center and modulates its electronic properties and steric environment. A well-chosen ligand:

  • Increases Solubility: Prevents the copper salt from precipitating out of solution.

  • Facilitates Oxidative Addition: Donates electron density to the copper center, making it more reactive toward the aryl halide.[17]

  • Stabilizes the Active Species: Prevents catalyst decomposition and aggregation at high temperatures.[5]

  • Promotes Reductive Elimination: Dictates the geometry of the copper complex to favor the final C-O bond-forming step.

G cluster_0 Core Reaction Components cluster_1 Catalytic System ArylX Aryl Halide (Ar-X) Cu Copper Source (CuI) ArylX->Cu ROH Alcohol/Phenol (R-OH) ROH->Cu Base Base (e.g., K₃PO₄) Base->ROH Deprotonates Product Aryl Ether (Ar-OR) Cu->Product Catalyzes Formation Ligand Ligand Cu->Ligand Forms Active Catalyst

Caption: Relationship between core reaction components.

Q3: How do the electronic properties of my substrates affect the reaction?

Understanding the electronics is key to predicting reactivity.

  • Aryl Halide: Electron-withdrawing groups (EWGs) at the ortho or para positions generally make the aryl halide more reactive toward the initial oxidative addition step.[4][6]

  • Phenol/Alcohol: Electron-donating groups (EDGs) on a phenol increase the nucleophilicity of the corresponding phenoxide, often leading to higher yields.[4] Conversely, strong EWGs on the phenol decrease its nucleophilicity and can significantly slow the reaction.[8][13]

Q4: Can you provide a general, robust starting protocol for a test reaction?

Absolutely. This protocol is a reliable starting point for screening the feasibility of a new copper-catalyzed etherification.

Experimental Protocol: General Procedure for Trial Etherification

Objective: To assess the viability of a coupling between a given aryl halide and an alcohol/phenol under standard conditions.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Alcohol or Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene or DMF (3-5 mL)

Procedure:

  • Preparation: To a flame-dried or oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, alcohol/phenol, CuI, 1,10-phenanthroline, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Check for the disappearance of the limiting starting material and the appearance of the product spot/peak.

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Filter through a pad of celite to remove insoluble inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and/or LC-MS to determine the conversion and yield of the desired ether.

This self-validating protocol uses well-established components. If it fails, it strongly suggests an issue with reagent purity or inherent substrate reactivity, prompting the troubleshooting steps outlined above.

References
  • Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Reddit. Troubleshooting Ullmann Couplint. (2023). Available from: [Link]

  • Patsnap Eureka. Troubleshooting low catalyst activity in reforming units. (2025). Available from: [Link]

  • ACS Publications. Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols | Organic Letters. (2026). Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF. (2025). Available from: [Link]

  • NIH. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC. Available from: [Link]

  • NIH. Copper-Catalyzed Etherification of Arene C-H Bonds - PMC. Available from: [Link]

  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. (2026). Available from: [Link]

  • MDPI. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Available from: [Link]

  • NIH. Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ACS Publications. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts | Organic Letters. Available from: [Link]

  • ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. What can I do to prevent leaching of the CU species in Cu supported catalysts during the esterification reaction ?. (2015). Available from: [Link]

  • American Chemical Society. Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. (2026). Available from: [Link]

  • ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Available from: [Link]

  • Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. (2026). Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

  • ResearchGate. Deactivation of supported copper metal catalysts for hydrogenation reactions. (2025). Available from: [Link]

Sources

Validation & Comparative

Structural Validation of 4-Methyl-2-phenoxypyridine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

In medicinal chemistry, the 2-phenoxypyridine scaffold is a privileged structure, frequently serving as a core pharmacophore in kinase inhibitors and agrochemicals. However, the synthesis of 4-Methyl-2-phenoxypyridine (Target) via nucleophilic aromatic substitution (


) presents a distinct analytical challenge: distinguishing the desired O-arylated product from unreacted starting material (2-Chloro-4-methylpyridine) and the thermodynamically stable hydrolysis byproduct (4-Methyl-2-pyridone).

This guide provides a definitive, data-driven protocol for validating the structure of 4-Methyl-2-phenoxypyridine using


H NMR. Unlike generic spectral lists, this document focuses on comparative exclusion —demonstrating how to rule out common synthetic impurities through specific diagnostic signal shifts.
Comparative Theoretical Framework

To confirm the identity of 4-Methyl-2-phenoxypyridine, one must track the electronic changes at the pyridine ring. The introduction of the phenoxy group (an electron-donating group by resonance) significantly alters the shielding environment of the pyridine protons compared to the electron-withdrawing chlorine in the precursor.

The Three-Way Comparison Model

We evaluate the Target against its two primary contaminants:

  • Alternative A (Precursor): 2-Chloro-4-methylpyridine (Starting Material).

  • Alternative B (Byproduct): 4-Methyl-2(1H)-pyridone (Hydrolysis/Tautomer impurity).

FeatureTarget: 4-Methyl-2-phenoxypyridine Alt A: 2-Chloro-4-methylpyridine Alt B: 4-Methyl-2-pyridone
Linkage O-Linked (Ether)Cl-Linked (Halogen)N-Protonated (Amide-like)
Electronic Effect Strong Resonance Donation (+M)Inductive Withdrawal (-I)Loss of Aromaticity
H3 Proton Environment Highly Shielded (Ortho to Oxygen)Deshielded (Ortho to Chlorine)Upfield (Alkene-like character)
H6 Proton Environment Deshielded (Typical Pyridine)Deshielded (Typical Pyridine)Shielded (Lactam character)
Experimental Protocol
3.1 Synthesis Context (For Sample Generation)
  • Reagents: 2-Chloro-4-methylpyridine (1.0 eq), Phenol (1.2 eq),

    
     (2.0 eq).
    
  • Conditions: DMF, 110°C, 12 h.

  • Workup: The crude mixture is often contaminated with excess phenol and trace pyridone.

3.2 NMR Sample Preparation

To ensure reproducibility and minimize solvent-induced shifting, follow this strict preparation protocol:

  • Solvent Selection: Use Chloroform-d (

    
    ) .
    
    • Reasoning: DMSO-

      
       can cause peak broadening of the pyridone NH (if present) and may obscure the critical H3 doublet due to water suppression issues. 
      
      
      
      provides the sharpest resolution for aromatic coupling.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may cause stacking effects, shifting aromatic peaks upfield.

  • Filtration: Filter through a cotton plug to remove suspended inorganic salts (

    
    ) which cause baseline noise.
    
Spectral Analysis & Data Interpretation
4.1 Diagnostic Signal Assignment

The validation relies on three specific "Decision Gates" in the spectrum.

Gate 1: The Methyl Singlet (2.0 – 2.5 ppm)

  • Target:

    
     2.35 ppm (s, 3H).
    
  • Differentiation: The methyl group in the pyridone impurity typically shifts upfield to

    
    2.15 ppm due to the loss of ring aromaticity.
    

Gate 2: The "Smoking Gun" H3 Proton (6.5 – 7.0 ppm)

  • Target:

    
     6.75 ppm (s or d, 1H).
    
  • Mechanism: The phenoxy oxygen donates electron density into the ring, specifically shielding the ortho (H3) and para (H5) positions.

  • Differentiation: In the Chloro-precursor , H3 appears downfield at

    
    7.20 ppm. The 0.45 ppm upfield shift  of H3 is the primary confirmation of O-arylation.
    

Gate 3: The H6 Proton (8.0 – 8.5 ppm)

  • Target:

    
     8.05 ppm (d, 
    
    
    
    Hz, 1H).
  • Differentiation: If the sample contains Pyridone , this proton will shift significantly upfield (

    
    7.3 ppm) because the ring nitrogen is protonated/alkylated, losing its anisotropic deshielding power.
    
4.2 Summary of Chemical Shifts

All values relative to TMS (


 0.00) in 

.[1][2]
AssignmentProton TypeTarget (

ppm)
Precursor (

ppm)
Pyridone Impurity (

ppm)
Methyl

(s)
2.35 2.382.15
H3 Pyridine (s/d)6.75 (Shielded)7.206.45
H5 Pyridine (d)6.85 7.056.10
Phenoxy Aromatic (m)7.10 – 7.45 N/AN/A
H6 Pyridine (d)8.05 8.257.30
Visualization: Analytical Workflow

The following diagram illustrates the logical flow for determining product purity and identity based on the spectral data described above.

NMR_Analysis_Flow Start Crude Reaction Mixture (Post-Workup) Prep Sample Prep: 15mg in 0.6mL CDCl3 Start->Prep Acquisition Acquire 1H NMR (16 Scans min.) Prep->Acquisition Check_Methyl Check Methyl Region (2.0 - 2.5 ppm) Acquisition->Check_Methyl Result_Pyridone Peak at ~2.15 ppm? Indicates Pyridone (Hydrolysis) Check_Methyl->Result_Pyridone Shift < 2.2 ppm Result_Target_Me Peak at ~2.35 ppm Check_Methyl->Result_Target_Me Shift ~ 2.35 ppm Check_H3 Check H3 Aromatic Region (6.5 - 7.5 ppm) Result_Target_Me->Check_H3 Result_SM Doublet at ~7.20 ppm? Indicates Unreacted Chloride Check_H3->Result_SM Deshielded (>7.0 ppm) Result_Target_H3 Doublet at ~6.75 ppm (Shielded by Oxygen) Check_H3->Result_Target_H3 Shielded (<6.9 ppm) Final_Validation CONFIRMED STRUCTURE: 4-Methyl-2-phenoxypyridine Result_Target_H3->Final_Validation

Figure 1: Decision tree for the structural validation of 4-Methyl-2-phenoxypyridine, highlighting critical checkpoints for impurity exclusion.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1H NMR of Pyridine Derivatives. SDBS Web. [Link]

  • Royal Society of Chemistry. (2012). 2-Phenylpyridine and derivatives: 1H NMR spectroscopic data. ChemSpider/RSC. [Link]

  • National Institutes of Health (NIH). (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. PubMed. [Link]]

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Methyl-2-phenoxypyridine from its 2-Methyl-4-phenoxypyridine Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. The subtle shift of a methyl group, as in the case of 4-Methyl-2-phenoxypyridine and 2-Methyl-4-phenoxypyridine, can lead to significant differences in biological activity and physicochemical properties. This guide provides an in-depth technical comparison and robust analytical methodologies to unambiguously distinguish between these two isomers.

The Structural Nuance: Why Distinction Matters

The core challenge lies in the positional isomerism of the methyl and phenoxy substituents on the pyridine ring. In 4-Methyl-2-phenoxypyridine, the phenoxy group is at the electron-deficient C2 position, ortho to the ring nitrogen, while the methyl group is at the C4 position. Conversely, in 2-Methyl-4-phenoxypyridine, these positions are swapped. This seemingly minor change dramatically alters the electronic environment and steric hindrance around the nitrogen atom and the substituents, which in turn influences their spectroscopic and chromatographic behavior.

Physicochemical Properties: A First Point of Differentiation

Table 1: Predicted Physicochemical Properties

Property4-Methyl-2-phenoxypyridine2-Methyl-4-phenoxypyridineRationale for Prediction
Molecular Weight185.22 g/mol 185.22 g/mol Identical molecular formula (C₁₂H₁₁NO)
Boiling PointExpected to be slightly lowerExpected to be slightly higherThe 2-phenoxy substitution may lead to weaker crystal packing and slightly lower intermolecular forces compared to the 4-phenoxy isomer.
PolarityExpected to be slightly higherExpected to be slightly lowerThe proximity of the electron-withdrawing phenoxy group to the nitrogen in the 2-position is likely to create a stronger dipole moment.

Spectroscopic Analysis: The Definitive Fingerprints

Spectroscopic techniques provide the most definitive means of distinguishing between these isomers. The unique electronic environment of each proton and carbon atom results in a distinct "fingerprint" in NMR spectroscopy, while mass spectrometry reveals characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A Tale of Two Rings

The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the phenoxy group and the electron-donating nature of the methyl group will cause predictable upfield and downfield shifts.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton4-Methyl-2-phenoxypyridine (Predicted δ, ppm)2-Methyl-4-phenoxypyridine (Predicted δ, ppm)Key Differentiating Features
Pyridine H3 ~6.8-7.0 (doublet)~8.3-8.5 (singlet)The H3 proton in the 4-methyl isomer is adjacent to the electron-donating methyl group and shielded. In the 2-methyl isomer, H3 is adjacent to the nitrogen and deshielded.
Pyridine H5 ~6.7-6.9 (doublet of doublets)~6.9-7.1 (doublet)The coupling pattern and chemical shift will differ due to the adjacent substituents.
Pyridine H6 ~8.1-8.3 (doublet)~8.4-8.6 (doublet)The H6 proton, being ortho to the nitrogen, will be the most downfield in both isomers, but its precise shift will be influenced by the substituent at the 4-position.
Methyl H ~2.3-2.5 (singlet)~2.5-2.7 (singlet)The methyl group at the 2-position is expected to be slightly more deshielded due to its proximity to the nitrogen.
Phenoxy H ~7.0-7.5 (multiplet)~7.0-7.5 (multiplet)The signals from the phenoxy group protons are expected to be similar in both isomers.

¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton

The carbon chemical shifts provide complementary and often more resolved information. The carbon directly attached to the electronegative oxygen of the phenoxy group will be significantly downfield.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon4-Methyl-2-phenoxypyridine (Predicted δ, ppm)2-Methyl-4-phenoxypyridine (Predicted δ, ppm)Key Differentiating Features
Pyridine C2 ~163-165~158-160The C2 carbon bearing the phenoxy group in the 4-methyl isomer will be the most downfield pyridine carbon. In the 2-methyl isomer, C2 is attached to the methyl group.
Pyridine C3 ~110-112~108-110
Pyridine C4 ~150-152~164-166The C4 carbon bearing the phenoxy group in the 2-methyl isomer will be significantly downfield.
Pyridine C5 ~115-117~107-109
Pyridine C6 ~148-150~150-152
Methyl C ~20-22~23-25The methyl carbon at the 2-position is expected to be slightly more deshielded.
Phenoxy C (ipso) ~153-155~154-156
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely produce a molecular ion peak (M⁺) at m/z 185 for both isomers. However, the fragmentation patterns are expected to differ based on the stability of the resulting fragment ions.

Predicted Key Fragmentation Pathways

  • 4-Methyl-2-phenoxypyridine: A prominent fragmentation would be the loss of the phenoxy radical (•OPh, 93 u) to give a fragment at m/z 92, corresponding to the 4-methylpyridinium cation. Another potential fragmentation is the loss of a methyl radical (•CH₃, 15 u) to yield a fragment at m/z 170.

  • 2-Methyl-4-phenoxypyridine: The loss of the phenoxy radical will also be a major pathway, leading to a fragment at m/z 92, corresponding to the 2-methylpyridinium cation. The loss of a methyl radical to give a fragment at m/z 170 is also expected. The relative intensities of these fragments may differ due to the different substitution patterns. Cleavage of the C-O bond of the phenoxy group could also lead to a fragment corresponding to the phenoxy cation at m/z 93.

Chromatographic Separation: Exploiting Polarity and Volatility

Chromatographic techniques are indispensable for both the separation and identification of these isomers, especially when dealing with mixtures.

Gas Chromatography (GC)

Due to their predicted differences in boiling points and polarity, GC is an excellent method for separating these isomers.

  • Predicted Elution Order: 4-Methyl-2-phenoxypyridine, being likely more volatile and slightly less polar, is expected to have a shorter retention time on a standard non-polar or moderately polar GC column compared to 2-Methyl-4-phenoxypyridine.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reverse-phase mode, can also effectively separate these isomers based on their polarity differences.

  • Predicted Elution Order: In a typical reverse-phase setup (e.g., C18 column with a methanol/water or acetonitrile/water mobile phase), the more polar isomer, predicted to be 4-Methyl-2-phenoxypyridine, will have a shorter retention time.

Experimental Protocols

The following are detailed, self-validating protocols for the analytical techniques described above.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Compare the retention times and mass spectra of the two isomers.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 254 nm.

  • Data Analysis: Compare the retention times of the two isomers.

Visualizing the Workflow

Distinguishing_Isomers_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Isomeric Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS HPLC HPLC Sample->HPLC NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data GCMS_Data Retention Time & Fragmentation Pattern GCMS->GCMS_Data HPLC_Data Retention Time HPLC->HPLC_Data Isomer1 4-Methyl-2-phenoxypyridine NMR_Data->Isomer1 Isomer2 2-Methyl-4-phenoxypyridine NMR_Data->Isomer2 GCMS_Data->Isomer1 GCMS_Data->Isomer2 HPLC_Data->Isomer1 HPLC_Data->Isomer2

Caption: Workflow for the differentiation of pyridine isomers.

Conclusion

The unambiguous differentiation of 4-Methyl-2-phenoxypyridine and 2-Methyl-4-phenoxypyridine is readily achievable through a systematic application of modern analytical techniques. While their physicochemical properties may offer initial clues, the definitive identification rests on the detailed interpretation of their unique spectroscopic fingerprints from NMR and mass spectrometry, corroborated by their distinct chromatographic behavior. By employing the protocols outlined in this guide, researchers can confidently distinguish between these two isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

At present, direct comparative experimental data for 4-Methyl-2-phenoxypyridine and 2-Methyl-4-phenoxypyridine is not available in the cited public literature. The predictions and protocols in this guide are based on established principles of organic spectroscopy and chromatography, supported by data from structurally related compounds. For authoritative sources on the analytical techniques themselves, please refer to standard textbooks on NMR spectroscopy, mass spectrometry, and chromatography.

HPLC Retention Time Comparison for Pyridine Ether Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Pyridine ether derivatives present a dual chromatographic challenge: the basicity of the pyridine nitrogen (


) leads to severe peak tailing due to silanol interactions, while the ether linkage introduces polar selectivity requirements often unmet by standard alkyl phases.

The Solution: This guide objectively compares the retention behavior of pyridine ethers across C18 (ODS) , Phenyl-Hexyl , and Mixed-Mode stationary phases. Experimental evidence suggests that while High-pH stable C18 columns provide the highest efficiency for simple retention, Phenyl-Hexyl phases using Methanol offer superior selectivity for separating structural isomers via


 interactions.

Chemical Context & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10][11]

Understanding the analyte is the first step in method design. Pyridine ether derivatives typically consist of a basic pyridine ring coupled with an ether linkage (


).
  • Basicity: At neutral pH, the pyridine nitrogen is partially protonated. At low pH (

    
    ), it is fully protonated (
    
    
    
    ). This cationic nature causes it to bind to anionic residual silanols on silica columns, resulting in peak tailing .
  • Ether Polarity: The ether oxygen acts as a hydrogen bond acceptor but does not ionize. It increases solubility in aqueous mobile phases compared to alkyl-pyridines, often requiring higher organic content for retention.

Interaction Mechanism Diagram

The following diagram illustrates the competing interactions inside the column that dictate retention and peak shape.

G cluster_0 Stationary Phase Surface Analyte Pyridine Ether (Protonated) C18 C18 Ligand (Hydrophobic) Analyte->C18 Retention (Van der Waals) Silanol Residual Silanol (Ion-Exchange) Analyte->Silanol Peak Tailing (Ionic Attraction) Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Analyte->Phenyl Selectivity (Orbital Overlap)

Caption: Figure 1. Competing retention mechanisms.[1][2][3][4] Red dashed lines indicate undesirable secondary interactions causing tailing.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating system suitability steps.

Protocol A: High pH Reversed-Phase (Recommended for Peak Shape)
  • Rationale: Operating at pH 10 suppresses the ionization of the pyridine ring (Neutral form), eliminating silanol interactions and maximizing hydrophobic retention.

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][5][6][7][8]

  • Gradient: 5% B to 95% B over 10 min.

Protocol B: Phenyl-Hexyl Selectivity (Recommended for Isomers)
  • Rationale: Utilizes

    
     interactions between the stationary phase and the pyridine ring. Methanol  is strictly required here; Acetonitrile interferes with 
    
    
    
    -orbitals, negating the selectivity gain.
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: Methanol.[10][5][7][4]

Comparative Analysis: Retention & Performance

The table below summarizes typical retention behavior for a representative pyridine ether derivative (e.g., 2-(benzyloxy)pyridine) under different conditions.

Table 1: Comparative Performance Metrics
ParameterC18 (Low pH) C18 (High pH) Phenyl-Hexyl (MeOH)
Mobile Phase 0.1% Formic Acid / ACN10mM

/ ACN
0.1% Formic Acid / MeOH
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
Retention (

)
Low (0.5 - 1.5)High (3.0 - 5.0) Medium (2.0 - 3.5)
Tailing Factor (

)
Poor (1.5 - 2.0)Excellent (1.0 - 1.1) Good (1.1 - 1.3)
Selectivity (

)
Hydrophobicity drivenHydrophobicity driven

& Steric driven
Primary Issue Silanol interactionColumn stabilityHigher backpressure
Detailed Analysis of Alternatives
1. C18 at Low pH (The Standard Approach)
  • Performance: Often yields poor results for pyridines.[1] The protonated nitrogen repels the hydrophobic C18 chains (reducing retention) while attracting to silanols (increasing tailing).

  • Correction: Requires "Base-Deactivated" columns or ion-pairing reagents (e.g., heptanesulfonic acid) to mask the charge, though this makes LC-MS difficult.

2. C18 at High pH (The Efficiency Choice)
  • Performance: By adjusting pH to >8 (well above the pKa of ~5.2), the pyridine becomes neutral. This drastically increases retention time and produces sharp, symmetrical peaks.

  • Constraint: Requires hybrid-silica technology (e.g., Ethylene Bridged Hybrid) to prevent column dissolution.

3. Phenyl-Hexyl (The Selectivity Choice)[4]
  • Performance: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the pyridine ring. This is critical if you are separating positional isomers  (e.g., 2- vs 3- vs 4-substituted pyridine ethers), which often co-elute on C18.
    
  • Critical Factor: You must use Methanol . Acetonitrile has its own

    
    -electrons (triple bond) which shield the stationary phase, effectively turning a Phenyl column into a generic C18.
    

Method Development Workflow

Use this decision tree to select the optimal starting condition for your specific derivative.

Workflow Start Start: Pyridine Ether Analysis IsomerCheck Are there positional isomers? Start->IsomerCheck PhenylPath Select Phenyl-Hexyl Column IsomerCheck->PhenylPath Yes C18Path Select Hybrid C18 Column IsomerCheck->C18Path No SolventCheck Mobile Phase B: Methanol PhenylPath->SolventCheck Result Evaluate Resolution (Rs) & Tailing (Tf) SolventCheck->Result pHCheck Set pH > 8.0 (Ammonium Bicarbonate) C18Path->pHCheck pHCheck->Result

Caption: Figure 2. Method development decision matrix for pyridine derivatives.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionSwitch to High pH method (Protocol A) or add 5mM Ammonium Formate to low pH buffers.
Retention Drift pH instabilityEnsure buffer capacity is sufficient. Pyridines are sensitive to pH changes near their pKa (approx pH 4-6). Avoid this range.
Loss of Resolution "Phase Collapse" or ShieldingIf using Phenyl column, ensure ACN is replaced with MeOH. If using C18 with 100% water, switch to "AQ" type columns.[11]

References

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Shimadzu. (2012).[5] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

Sources

Precision Diagnostics: IR Spectroscopy of Aryl Ether Linkages

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Fingerprint

In drug discovery and polymer science (e.g., PEEK, polyimides), the aryl ether linkage (Ar-O-C) represents a critical structural motif governing metabolic stability and lipophilicity. Unlike simple aliphatic ethers, the aryl ether bond exhibits unique vibrational characteristics due to


 conjugation between the oxygen lone pair and the aromatic ring.

This guide moves beyond basic spectral assignment. It provides a comparative, mechanistic analysis of the diagnostic bands for Aryl-Alkyl Ethers (e.g., Anisole derivatives) versus Diaryl Ethers , distinguishing them from interfering functionalities like esters and vinyl ethers.

Mechanistic Foundation: Why the Bands Shift

To interpret the spectrum accurately, one must understand the underlying physics. The diagnostic value of the aryl ether band arises from resonance-induced bond stiffening .

The Resonance Effect

In aliphatic ethers (R-O-R), the C-O bond is a pure


-bond, typically vibrating at ~1120 cm⁻¹.[1] In aryl ethers, the oxygen lone pair donates electron density into the aromatic 

-system.
  • Consequence 1: The Ar-O bond acquires partial double-bond character.

  • Consequence 2: The force constant (

    
    ) increases.
    
  • Result: The stretching frequency shifts significantly higher (Hooke’s Law), moving from ~1120 cm⁻¹ to 1200–1275 cm⁻¹ .

Visualization: Vibrational Logic Flow

The following diagram illustrates the decision logic based on vibrational modes.

VibrationalLogic Start Unknown Spectrum (1000 - 1300 cm⁻¹) CheckCO Check 1200-1275 cm⁻¹ (Asymmetric Stretch) Start->CheckCO StrongBand Strong Band Present? CheckCO->StrongBand CheckAliphatic Check 1020-1075 cm⁻¹ (Symmetric/Aliphatic Stretch) StrongBand->CheckAliphatic Yes ResultArylAlkyl Aryl-Alkyl Ether (e.g., Anisole) High: ~1250 (Ar-O) Low: ~1040 (Alk-O) CheckAliphatic->ResultArylAlkyl Strong Band Present ResultDiaryl Diaryl Ether (e.g., Diphenyl Ether) High: ~1240 (Ar-O) Low: Absent/Weak (~870) CheckAliphatic->ResultDiaryl Band Absent

Figure 1: Decision tree for differentiating aryl ether subclasses based on C-O stretching patterns.

Comparative Diagnostic Matrix

The following table synthesizes data from multiple spectroscopic authorities to provide a robust identification matrix.

Table 1: Diagnostic Bands of Ether Linkages and Interfering Groups
Functional ClassAsymmetric Stretch (

)
Symmetric Stretch (

)
Key Differentiator
Aryl-Alkyl Ether 1200–1275 cm⁻¹ (Strong)1020–1075 cm⁻¹ (Strong)Two distinct strong bands; the lower band corresponds to the

C-O stretch.
Diaryl Ether 1230–1270 cm⁻¹ (Strong)~870 cm⁻¹ (Weak/Medium)Absence of the strong 1020–1075 cm⁻¹ band.
Dialkyl Ether 1085–1150 cm⁻¹ (Strong)~850 cm⁻¹ (Weak)Main band is significantly lower frequency than aryl ethers.
Vinyl Ether ~1220 cm⁻¹ (Strong)~850 cm⁻¹Presence of C=C stretch (~1610–1640 cm⁻¹) often interferes.
Ester (Ar-CO-O-R) 1250–1300 cm⁻¹1000–1100 cm⁻¹Presence of C=O (~1735–1750 cm⁻¹) is the primary exclusion criterion.

Critical Insight: In Aryl-Alkyl ethers (like anisole), the band at ~1250 cm⁻¹ is the "Aromatic C-O" stretch, while the band at ~1040 cm⁻¹ is the "Aliphatic C-O" stretch.[2] In Diaryl ethers , because both carbons are aromatic, the aliphatic band at 1040 cm⁻¹ disappears, leaving the 1240 cm⁻¹ band as the solitary dominant feature in this region.

Experimental Protocol: The Self-Validating System

To ensure data integrity, especially when distinguishing subtle shifts between diaryl and aryl-alkyl ethers, a rigorous protocol is required.

Method: High-Resolution FTIR (ATR vs. Transmission)

While Attenuated Total Reflectance (ATR) is convenient, Transmission (KBr pellet) is often superior for quantitative assessment of aryl ethers due to better signal-to-noise ratios in the fingerprint region and lack of refractive index correction requirements.

Step-by-Step Workflow
  • Sample Preparation (Solid Phase - KBr):

    • Mix 1–2 mg of analyte with ~200 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Press into a transparent pellet under vacuum (8–10 tons pressure).

    • Self-Validation: The pellet must be transparent, not cloudy. Cloudy pellets cause baseline scattering that obscures weak symmetric stretches.

  • Instrument Configuration:

    • Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹ . (Standard 8 cm⁻¹ may broaden the split bands in substituted aryl ethers).

    • Scans: Minimum 32 scans (64 recommended for high signal-to-noise).

    • Range: 4000–400 cm⁻¹.[3][4]

  • Data Processing & Analysis:

    • Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at ~1800 cm⁻¹ and ~900 cm⁻¹ to flatten the ether region.

    • Exclusion Check: Verify absence of C=O (1700 cm⁻¹) and broad O-H (3300 cm⁻¹) to confirm the ether functionality.

Workflow Diagram

Protocol Prep Sample Prep (KBr Pellet / Diamond ATR) Check Optical Check (Transparency/Contact) Prep->Check Acquire Acquisition (Res: 2-4 cm⁻¹, 64 Scans) Check->Acquire Process Processing (Baseline + Normalization) Acquire->Process Analyze Band Assignment (1250 vs 1040 ratio) Process->Analyze

Figure 2: Experimental workflow for high-fidelity ether linkage analysis.

Troubleshooting & Interferences

The "False Positive" Ester

Aryl esters (e.g., phenyl acetate) show a C-O stretch almost identical to aryl ethers (1200–1250 cm⁻¹).

  • Differentiation: You must check for the Carbonyl (C=O) stretch at 1700–1750 cm⁻¹. If C=O is present, the 1250 band is likely the C-C(=O)-O stretch, not an ether.

Substituent Effects (Hammett Correlation)

Electron-donating groups (e.g., -NH₂, -OCH₃) on the ring can increase the bond order further via resonance, slightly shifting the Ar-O band to higher wavenumbers . Electron-withdrawing groups (e.g., -NO₂) may decrease the frequency slightly or cause peak splitting due to ring deactivation.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Quimica Organica. IR Spectrum: Ethers. Retrieved from [Link]

  • Specac. Interpreting Infrared Spectra. Retrieved from [Link]

  • MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: Phenoxypyridine vs. Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the structural divergence between phenoxypyridine (ether-linked) and aminopyridine (amine-linked) scaffolds represents a critical decision point in lead optimization. While both scaffolds utilize the pyridine ring to modulate basicity and solubility, the bridging atom (Oxygen vs. Nitrogen) dictates distinct pharmacological profiles.

  • Aminopyridines are privileged hinge-binders in kinase drug discovery, offering crucial hydrogen bond donor (HBD) capabilities for ATP-mimetic activity.

  • Phenoxypyridines function as flexible, lipophilic spacers often used to access deep hydrophobic pockets (e.g., Type II kinase inhibitors) or to improve membrane permeability in PROTAC linkers by eliminating HBD penalties.

This guide provides a technical comparison of these scaffolds, supported by mechanistic insights, experimental protocols, and decision-making frameworks.

Part 1: Structural & Physicochemical Analysis[1][2]

The substitution of an amine linker (-NH-) with an ether linker (-O-) alters the electronic landscape and conformational entropy of the scaffold.

FeatureAminopyridine ScaffoldPhenoxypyridine ScaffoldImpact on Bioactivity
Linker Atom Nitrogen (Secondary Amine)Oxygen (Ether)H-Bonding: Amine is a donor/acceptor; Ether is acceptor only.
Bond Angle ~117° (Planar/Pyramidal)~110° (Bent)Conformation: Ether is more flexible; Amine can lock into planar conformations via conjugation.
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Permeability: Phenoxypyridines generally show higher passive permeability.
pKa (Pyridine N) Higher (Electron donating NH)Lower (Electron withdrawing O)Solubility: Aminopyridines are more basic and easier to salt formation.
Metabolic Liability High (N-dealkylation, N-oxidation)Moderate (O-dealkylation, Hydroxylation)Stability: Ethers are generally more metabolically robust than secondary amines.

Part 2: Case Study – Kinase Inhibition Mechanisms

The most distinct divergence in bioactivity appears in kinase inhibitor design.

Aminopyridines: The Hinge Binders (Type I)

Aminopyridines are ubiquitous in Type I inhibitors (e.g., Dabrafenib , Vemurafenib ). The exocyclic nitrogen acts as a hydrogen bond donor to the kinase hinge region (backbone carbonyls), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.

  • Mechanism: Competitive ATP inhibition.[1]

  • Key Interaction: Bidentate H-bonding with residues like Glu/Asp in the hinge.

Phenoxypyridines: The Pocket Accessors (Type II)

Phenoxypyridines are often found in Type II inhibitors (e.g., Crizotinib , Foretinib analogs). The ether oxygen does not donate hydrogen bonds, making it poor for the hinge region itself. However, the flexibility and angle of the ether bond allow the molecule to "bend" out of the ATP pocket and access the hydrophobic back-pocket (DFG-out conformation).

  • Mechanism: Allosteric or deep-pocket binding.

  • Key Interaction: Hydrophobic interactions; positioning the pyridine ring to interact with the solvent front or specific gatekeeper residues.

Visualization: Interaction Logic

The following diagram illustrates the divergent binding modes driven by the linker atom.

KinaseBinding cluster_Amino Aminopyridine (Hinge Binder) cluster_Phenoxy Phenoxypyridine (Pocket Accessor) AminoScaffold Aminopyridine Scaffold Hinge Kinase Hinge (Glu/Asp Backbone) AminoScaffold->Hinge H-Bond Donor (-NH-) & Acceptor (Py-N) PhenoxyScaffold Phenoxypyridine Scaffold AminoScaffold->PhenoxyScaffold Scaffold Switch (Linker Modification) ATP_Comp ATP Competitive Inhibition (Type I) Hinge->ATP_Comp BackPocket Hydrophobic Back Pocket (DFG-out / C-Helix) PhenoxyScaffold->BackPocket Flexible Ether Linker (No H-Bond Donor Cost) Allosteric Conformational Control (Type II / PROTAC Linker) BackPocket->Allosteric

Figure 1: Divergent binding mechanisms. Aminopyridines leverage H-bond donors for hinge binding, while phenoxypyridines utilize flexibility and lipophilicity for deep pocket access.

Part 3: Metabolic Stability & ADME

A critical differentiator is metabolic susceptibility. The "linker switch" is often employed to solve metabolic hot-spots.

Aminopyridine Liability: N-Dealkylation

Secondary amines in aminopyridines are prime targets for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism:

    
    -carbon hydroxylation followed by C-N bond cleavage.
    
  • Result: Loss of the hydrophobic tail; rapid clearance.

  • Toxicity: Can generate reactive iminoquinone species if the pyridine is electron-rich.

Phenoxypyridine Stability: O-Dealkylation

While ethers can undergo O-dealkylation, the reaction is generally slower than N-dealkylation for diaryl systems.

  • Advantage: The phenoxy bridge is often metabolically silent compared to the amine, extending half-life (

    
    ).
    
  • Trade-off: The increased lipophilicity (LogP) can lead to higher non-specific protein binding and potentially higher intrinsic clearance (

    
    ) via oxidative metabolism on the aromatic rings themselves, rather than the linker.
    

Part 4: Experimental Protocols

To objectively compare these scaffolds in your specific program, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between matched amine/ether pairs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) [20 mg/mL].

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes (45 µL) at 37°C for 5 min.

  • Initiation: Add 5 µL of test compound (final conc. 1 µM). Initiate reaction with 50 µL NADPH mix.

  • Sampling: At

    
     min, remove 15 µL aliquots.
    
  • Quenching: Dispense into 135 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    
    

Self-Validation Check:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     min.
    
Protocol B: Synthetic Divergence (Synthesis Workflow)

The synthetic route dictates the accessibility of these scaffolds.

Synthesis cluster_Buchwald Route A: Aminopyridine cluster_SNAr Route B: Phenoxypyridine Halopyridine 2-Halopyridine (Cl/Br/F) Buchwald Buchwald-Hartwig Pd(OAc)2, BINAP NaOtBu, Toluene, 100°C Halopyridine->Buchwald SNAr SNAr / Ullmann K2CO3, DMF, 120°C (Requires e- poor Pyridine) Halopyridine->SNAr Nucleophile Nucleophile (Ar-NH2 or Ar-OH) Nucleophile->Buchwald Ar-NH2 Nucleophile->SNAr Ar-OH Product Final Scaffold Buchwald->Product Aminopyridine SNAr->Product Phenoxypyridine

Figure 2: Synthetic divergence. Aminopyridines typically require transition metal catalysis (Buchwald), whereas phenoxypyridines can often be formed via SNAr if the pyridine is electron-deficient.

Part 5: Decision Matrix

Use this matrix to select the appropriate scaffold for your drug discovery campaign.

Design Goal Recommended Scaffold Rationale
Targeting Kinase Hinge Aminopyridine Essential H-bond donor (-NH) for Val/Leu/Ala backbone interaction.
Improving Metabolic Stability Phenoxypyridine Removes the labile N-H site; reduces N-oxidation potential.
Brain Penetration (CNS) Phenoxypyridine Higher lipophilicity and lack of H-bond donor improves Blood-Brain Barrier (BBB) crossing.
Solubility Issues Aminopyridine Pyridine nitrogen is more basic; easier to form salts (HCl/Mesylate) to improve dissolution.
PROTAC Linker Phenoxypyridine Ether linkers improve cell permeability by reducing Total Polar Surface Area (TPSA).

References

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. (2022).[2] Overview of phenoxypyridine bioactivity and structural properties. Link

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. Bulletin of the Korean Chemical Society. (2022). Detailed SAR on phenoxypyridine derivatives in kinase inhibition. Link

  • Novel approaches for the rational design of PROTAC linkers. Journal of Hematology & Oncology. (2020). Comparison of ether vs. amine linkers for permeability and degradation efficiency. Link

  • Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. Molecules. (2023). Discusses binding modes relevant to scaffold selection. Link

  • Diphenyl ether – Knowledge and References. Taylor & Francis. General properties and metabolic stability of the diphenyl ether motif. Link

Sources

Comparative Guide: NOESY vs. HMBC/ROESY for the Regio-Assignment of Methyl-Phenoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural assignment of methyl-phenoxypyridines , distinguishing between regioisomers (e.g., 2-phenoxy-3-methylpyridine vs. 2-phenoxy-5-methylpyridine) is a frequent bottleneck. While 1D


H NMR provides chemical shift data, it often fails to unambiguously assign regiochemistry due to the electron-deficient nature of the pyridine ring and the lack of scalar coupling across the ether linkage.

This guide compares NOESY (Nuclear Overhauser Effect Spectroscopy) against its primary alternatives, HMBC and ROESY . While HMBC is superior for determining bond connectivity across quaternary carbons, NOESY is the definitive tool for spatial confirmation , particularly for determining the proximity of the methyl "handle" to the phenoxy ring or specific pyridine protons.

The Structural Challenge: Regioisomer Ambiguity

Methyl-phenoxypyridines present two distinct NMR challenges:

  • The "Silent" Linker: The ether oxygen (-O-) breaks the scalar coupling (

    
    -coupling) network. There is no COSY cross-peak between the phenoxy ring and the pyridine ring.
    
  • Quaternary Carbon Blockades: The pyridine ring often contains quaternary carbons that interrupt proton-proton connectivity.

Therefore, the assignment relies on bridging these gaps. We must determine if the methyl group is spatially close to the phenoxy ring (ortho-substitution) or distant (para/meta-substitution).

Comparative Methodology

Method A: NOESY (The Spatial Validator)
  • Mechanism: Cross-relaxation through space (dipolar coupling). Intensity is proportional to

    
    .
    
  • Primary Utility: Identifying the "through-space" fingerprint. If the methyl group is at position 3 (ortho to the phenoxy at position 2), a distinct NOE cross-peak will appear between the Methyl protons and the ortho-protons of the phenoxy ring.

  • Limitation: Dependent on molecular tumbling rates (

    
    ). Small molecules (MW < 600) exhibit positive NOEs, but mid-sized molecules may fall into the "zero-quantum" null, where signals vanish.[1]
    
Method B: HMBC (The Connectivity Architect)
  • Mechanism: Long-range heteronuclear coupling (

    
    ).
    
  • Primary Utility: Establishing the "skeleton." HMBC can link the methyl protons to the pyridine ring carbons. However, it cannot easily determine the orientation of the phenoxy ring relative to the methyl group if the carbon chemical shifts are ambiguous.

  • Verdict: HMBC is necessary but often insufficient for stereochemical or conformational proof without NOESY.

Method C: ROESY (The Safety Net)
  • Mechanism: Cross-relaxation in the rotating frame (spin-locking).

  • Primary Utility: Used when NOESY signals are weak due to unfavorable correlation times (molecular weight ~700–1200 Da).

  • Verdict: For methyl-phenoxypyridines (typically MW ~200–300 Da), ROESY is usually unnecessary unless the solvent viscosity mimics a larger effective mass.

Experimental Protocol: Optimized NOESY for Small Molecules

To ensure trustworthy data, the NOESY experiment must be tuned for the "extreme narrowing limit" (small fast-tumbling molecules).

Step 1: Sample Preparation (Critical)

Unlike standard 1D NMR, NOE signals are sensitive to paramagnetic relaxation caused by dissolved oxygen.

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to restrict motional freedom and improve NOE buildup, though CDCl
    
    
    is acceptable.
  • Degassing: Flush the sample tube with dry nitrogen or argon for 5 minutes prior to acquisition. This can increase NOE intensity by up to 20%.

Step 2: Pulse Sequence Parameters
  • Pulse Program: noesygpphpp (Gradient-selected NOESY with zero-quantum suppression is ideal to remove artifacts).

  • Mixing Time (

    
    ): 
    
    • Standard Protein NOESY: 100–200 ms (Too short for small molecules).

    • Target for Methyl-Phenoxypyridines:0.8 – 1.2 seconds .

    • Reasoning: Small molecules tumble fast; the cross-relaxation rate (

      
      ) is slow. A long mixing time is required to build up measurable magnetization transfer.
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds) to ensure quantitative accuracy.
Step 3: Self-Validation (QC)
  • Phase Check: In small molecules, the diagonal peaks and cross-peaks should have opposite phases (e.g., Diagonal = Negative, Cross-peak = Positive).

  • Note: If they have the same phase, you are likely looking at Exchange peaks (EXSY) or the molecule is behaving like a macromolecule (unlikely for this class).

Data Interpretation: The Decision Matrix

Scenario: Distinguishing 2-phenoxy-3-methylpyridine (Isomer A) from 2-phenoxy-5-methylpyridine (Isomer B).

FeatureIsomer A (3-Methyl)Isomer B (5-Methyl)
Methyl

Phenoxy (Ortho)
Strong NOE (Spatial proximity < 3Å)No NOE (Distance > 5Å)
Methyl

Pyridine H-4
Strong NOEStrong NOE (Ambiguous)
Methyl

Pyridine H-6
No NOEStrong NOE
HMBC Correlation Methyl correlates to C-2 (Quaternary)Methyl correlates to C-6 (CH)

Visual Workflows

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the logical progression from sample prep to final structure confirmation.

AssignmentWorkflow Start Unknown Methyl-Phenoxypyridine Step1 1. Acquire 1D Proton & HSQC (Identify Methyl & Aromatic protons) Start->Step1 Step2 2. Acquire HMBC (Establish connectivity to Quaternary Carbons) Step1->Step2 Decision Is Regiochemistry Ambiguous? Step2->Decision PathA No: Structure Solved Decision->PathA Unique HMBC PathB Yes: Perform NOESY Decision->PathB Overlapping/Ambiguous NOESY_Params NOESY Setup: Mix Time: 800ms Degassed Sample PathB->NOESY_Params Analysis Analyze Cross-Peaks: Methyl <-> Phenoxy Ortho H NOESY_Params->Analysis ResultA Cross-Peak Present: 3-Methyl Isomer (Ortho) Analysis->ResultA ResultB Cross-Peak Absent: 4/5/6-Methyl Isomer Analysis->ResultB

Caption: Logical workflow for distinguishing regioisomers using HMBC as the filter and NOESY as the validator.

Diagram 2: Magnetization Transfer Logic

This diagram visualizes why NOESY works for this specific molecular class (Through-Space vs. Through-Bond).

MagnetizationTransfer cluster_legend Interaction Types Me Methyl Protons (Source) PyH Pyridine Ring H (Neighbor) Me->PyH J-Coupling (HMBC) + NOE PhH Phenoxy Ortho H (Target) Me->PhH NOE (Through Space) < 4 Angstroms Linker Ether Oxygen (The Barrier) Me->Linker Bond Path Linker->PhH Bond Path Legend1 Grey Lines: Chemical Bonds (Blocked by O) Legend2 Red Arrow: NOE Signal (Spatial Proof)

Caption: The "Ether Barrier" prevents scalar coupling (COSY) between Methyl and Phenoxy protons. NOE (Red Arrow) bridges this gap spatially.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Standard text for NOESY mixing time theory).
  • Neuhaus, D., & Williamson, M. P. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1] (The authoritative source on NOE mathematics and zero-quantum artifacts).

  • Jeol USA. (2023).[2] Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Link

  • UCL NMR Facility. (2023). NOESY Experiments and Mixing Time Optimization. Link

  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Safety Operating Guide

4-Methyl-2-phenoxypyridine Proper Disposal Procedures

[1]

Executive Summary & Core Directive

This guide provides an authoritative protocol for the disposal of 4-Methyl-2-phenoxypyridine , a functionalized pyridine derivative often used as a ligand in organometallic synthesis (e.g., Iridium(III) dimers).[1]

Core Directive: 4-Methyl-2-phenoxypyridine is a nitrogen-containing heterocyclic ether.[1] It must never be disposed of via sanitary sewer systems. Due to its thermal stability and potential for aquatic toxicity, high-temperature incineration via a licensed hazardous waste contractor is the only validated disposal method.[1]

Chemical Identification & Hazard Assessment

Before initiating disposal, you must verify the material identity. Misidentification leads to dangerous incompatibility incidents in waste streams.

Table 1: Chemical Identity & Properties
ParameterSpecification
Chemical Name 4-Methyl-2-phenoxypyridine
CAS Number 75390-50-0
Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Physical State Off-white oil or low-melting solid
Acidity/Basicity Weakly basic (Pyridine nitrogen)
Solubility Soluble in organic solvents (DCM, Chloroform); Poor water solubility
Hazard Context (The "Why")
  • Aquatic Toxicity: Pyridine derivatives with lipophilic groups (like the phenoxy moiety) can bioaccumulate and persist in aquatic environments. Drain disposal is strictly prohibited.

  • Chemical Incompatibility: As a weak base, this compound can react exothermically with strong acids and oxidizers. It must be segregated from nitric acid and perchlorates in waste accumulation areas to prevent fire or explosion hazards.

Pre-Disposal Handling & Segregation

Expert Insight: The most common failure point in laboratory waste management is improper segregation at the bench level. 4-Methyl-2-phenoxypyridine is a Non-Halogenated Organic .[1]

Segregation Rules
  • Do NOT mix with Oxidizers: Keep away from peroxides, nitric acid, or chromic acid waste.

  • Do NOT mix with Aqueous Acid Waste: While it may dissolve, the neutralization heat can over-pressurize waste containers.

  • Compatible Streams: Can be combined with other non-halogenated organic solvents (Acetone, Methanol, Toluene, Hexane) unless the specific waste profile requires strict separation for recovery purposes.

Disposal Workflow (Decision Matrix)

This logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflowStartWaste Material:4-Methyl-2-phenoxypyridineStateCheckPhysical State?Start->StateCheckLiquidLiquid / Oil(Pure or Solution)StateCheck->LiquidLiquidSolidSolid / ResidueStateCheck->SolidCrystals/PowderDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisWipes/PPEHalogenCheckMixed withHalogenated Solvents?(DCM, Chloroform)Liquid->HalogenCheckStreamCStream C:Solid Hazardous Waste(Lab Pack)Solid->StreamCDebris->StreamCStreamAStream A:Non-Halogenated Organic Waste(High BTU Incineration)HalogenCheck->StreamANoStreamBStream B:Halogenated Organic Waste(Specific Incineration)HalogenCheck->StreamBYes

Figure 1: Decision matrix for categorizing 4-Methyl-2-phenoxypyridine waste streams based on physical state and solvent co-contaminants.

Step-by-Step Disposal Protocols

Scenario A: Liquid Waste (Reaction Mixtures/Stock Solutions)

Objective: Safe transfer to bulk solvent waste.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid standard LDPE wash bottles for long-term storage as pyridine derivatives can soften some plastics over time.[1]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "4-Methyl-2-phenoxypyridine" and the solvent name (e.g., "Acetonitrile").

    • Hazard Checkboxes: Check "Toxic" and "Irritant" (and "Flammable" if in solvent).

  • Transfer: Pour using a funnel in a fume hood. Do not overfill (leave 10% headspace for expansion).

  • Secondary Containment: Place the waste bottle in a secondary tray to capture drips.

Scenario B: Solid Waste (Pure Compound/Residue)

Objective: Containment of concentrated chemical.

  • Packaging: Place the solid or the original container into a clear, sealable plastic bag (4-mil polyethylene).

  • Lab Pack: Deposit the sealed bag into the "Solid Hazardous Waste" drum or pail.

  • Debris: Contaminated gloves, weigh boats, and paper towels must also go into the Solid Hazardous Waste bin, not the regular trash.

Scenario C: Spill Cleanup (Immediate Action)

Expert Protocol:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Cover the spill with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels for large spills as they increase surface area for evaporation.

  • Collect: Sweep absorbed material into a hazardous waste bag.

  • Clean: Wipe the surface with soap and water; dispose of the wipe as hazardous waste.

Regulatory & Compliance Codes

When filling out waste manifests for your EHS department or contractor, use the following classifications.

Regulatory BodyClassificationCode/Note
RCRA (USA) Hazardous WasteNot P-listed.[1] Likely D001 (Ignitable) if in solvent. If pure, classify as Toxic/Irritant Organic .
European Waste Code (EWC) Laboratory Chemicals16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]
DOT (Transport) Hazard ClassDepends on solvent.[1] If pure: likely Class 6.1 (Toxic) or Class 9 (Misc).

References

  • Synthesis & Properties: Baranoff, E., et al. (2020). Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors. Inorganic Chemistry. (Verifies CAS 75390-50-0 and physical state).[1]

  • General Pyridine Safety: National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Pyridine and Derivatives.

  • Waste Classification: US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

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